Product packaging for p-Hydroxyphenethyl vanillate(Cat. No.:CAS No. 1539303-03-1)

p-Hydroxyphenethyl vanillate

Cat. No.: B1163480
CAS No.: 1539303-03-1
M. Wt: 288.29 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

p-Hydroxyphenethyl vanillate is a natural product found in Buddleja salviifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O5 B1163480 p-Hydroxyphenethyl vanillate CAS No. 1539303-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWLQIYIQOGIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

p-Hydroxyphenethyl vanillate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to p-Hydroxyphenethyl Vanillate (B8668496)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of p-Hydroxyphenethyl vanillate for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is a phenolic ester. It is structurally composed of p-hydroxyphenethyl alcohol (also known as tyrosol) and vanillic acid moieties joined by an ester linkage.[1]

chemical_structure cluster_vanillate Vanillate Moiety cluster_phenethyl p-Hydroxyphenethyl Moiety v_c1 C v_c2 C v_c1->v_c2 v_c7 C v_c1->v_c7 v_c3 C v_c2->v_c3 v_c4 C v_c3->v_c4 v_o3 O v_c3->v_o3 v_c5 C v_c4->v_c5 v_oh OH v_c4->v_oh v_c6 C v_c5->v_c6 v_c6->v_c1 v_o1 O v_o2 O p_c8 C v_o2->p_c8 Ester Linkage v_c7->v_o1 = v_c7->v_o2 v_c8 C v_o3->v_c8 v_h1 H v_h2 H v_h3 H p_c1 C p_c2 C p_c1->p_c2 p_c7 C p_c1->p_c7 p_c3 C p_c2->p_c3 p_c4 C p_c3->p_c4 p_c5 C p_c4->p_c5 p_oh OH p_c4->p_oh p_c6 C p_c5->p_c6 p_c6->p_c1 p_c7->p_c8

Caption: Chemical structure of this compound.
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1539303-03-1[1][2]
Molecular Formula C₁₆H₁₆O₅[1][2]
Molecular Weight 288.29 g/mol [1][2]
Appearance Oil or Powder[1]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[1]
Boiling Point 501.6 ± 45.0 °C at 760 mmHg[1]
SMILES COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of vanillic acid and p-hydroxyphenethyl alcohol.[1] A common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[1] An alternative approach, detailed below, involves a coupling reaction that can be adapted for this specific synthesis, based on methodologies for similar phenolic esters.[3]

Experimental Protocol: Synthesis via Coupling Reaction

This protocol describes a plausible synthetic route to this compound.

Step 1: Protection of Phenolic Hydroxyl Groups To prevent side reactions, the phenolic hydroxyl groups of both vanillic acid and p-hydroxyphenethyl alcohol are first protected, for example, using benzyl (B1604629) bromide.

  • Dissolve p-hydroxyphenethyl alcohol (1 equivalent) in ethanol.

  • Add potassium carbonate (1.5 equivalents) and benzyl bromide (1 equivalent).

  • Reflux the mixture for 4-6 hours.

  • After cooling, filter the mixture and concentrate the filtrate under vacuum to obtain the protected p-hydroxyphenethyl alcohol.

  • Repeat this procedure for vanillic acid to obtain protected vanillic acid.

Step 2: Coupling Reaction The protected vanillic acid is coupled with the protected p-hydroxyphenethyl alcohol.

  • Dissolve the protected vanillic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).

  • Add the protected p-hydroxyphenethyl alcohol (1 equivalent) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the protected this compound.

Step 3: Deprotection The protecting groups are removed to yield the final product.

  • Dissolve the protected ester in a solvent like methanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere for 8-12 hours.

  • Filter the mixture through celite to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain this compound.

  • Purify the final product using column chromatography if necessary.

experimental_workflow start Start Materials: Vanillic Acid & p-Hydroxyphenethyl Alcohol protection Step 1: Protection (e.g., Benzyl Bromide, K2CO3) start->protection protected_va Protected Vanillic Acid protection->protected_va protected_pa Protected p-Hydroxyphenethyl Alcohol protection->protected_pa coupling Step 2: Coupling Reaction (DCC, DMAP in DCM) protected_va->coupling protected_pa->coupling protected_ester Protected p-Hydroxyphenethyl Vanillate coupling->protected_ester deprotection Step 3: Deprotection (H2, Pd/C in Methanol) protected_ester->deprotection purification Purification (Column Chromatography) deprotection->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activities and Potential Mechanism of Action

While direct experimental studies on the biological activities of this compound are not extensively available, the known pharmacological properties of its constituent molecules, vanillic acid and p-hydroxyphenethyl alcohol (tyrosol), suggest its potential therapeutic effects.

Anti-Inflammatory Properties

Vanillic acid is known to possess significant anti-inflammatory properties.[2][4] It has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[4][5] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling pathways.[2] In models of rheumatoid arthritis, vanillic acid ameliorated clinical symptoms and joint destruction by suppressing these pathways.[2]

Neuroprotective Properties

p-Hydroxyphenethyl alcohol (tyrosol) has demonstrated neuroprotective effects in various studies.[6][7] It is capable of modulating several key signaling pathways involved in cellular protection, including the Keap1–Nrf2–ARE, PI3K/Akt–ERK, and AMPK–SIRT1–PGC-1α pathways.[1][8] Tyrosol has also been shown to attenuate the activation of the NF-κB signaling pathway, which is implicated in neuroinflammation.[9]

Given the activities of its precursors, it is plausible that this compound exhibits a spectrum of biological effects, including anti-inflammatory and neuroprotective activities. The ester linkage may influence its bioavailability and metabolic fate, potentially leading to a synergistic or modified activity profile compared to its individual components.

Postulated Signaling Pathway

Based on the strong evidence for the role of vanillic acid in modulating inflammatory responses, the following diagram illustrates the potential mechanism of action of this compound in inhibiting inflammation via the NF-κB and MAPK pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) lps->receptor mapk_pathway MAPK Pathway p38 JNK ERK receptor->mapk_pathway activates nfkb_pathway NF-κB Pathway IκBα p65 receptor->nfkb_pathway activates p_mapks Phosphorylated MAPKs mapk_pathway:p38->p_mapks mapk_pathway:jnk->p_mapks mapk_pathway:erk->p_mapks p_p65 Phosphorylated p65 nfkb_pathway:p65->p_p65 transcription Gene Transcription p_mapks->transcription promote p_p65->transcription promote compound This compound (via Vanillic Acid) compound->mapk_pathway inhibits phosphorylation compound->nfkb_pathway inhibits phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines leads to production of

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a phenolic ester with a well-defined chemical structure. While direct biological data is limited, the known anti-inflammatory and neuroprotective properties of its precursors, vanillic acid and p-hydroxyphenethyl alcohol, make it a compound of interest for further investigation in drug discovery and development. The synthetic protocols for similar esters are established and can be adapted for its production, enabling future pharmacological studies to elucidate its specific mechanisms of action and therapeutic potential.

References

The Crossroads of Phenylpropanoid and Tyrosine Metabolism: A Technical Guide to the Biosynthesis of p-Hydroxyphenethyl Vanillate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl vanillate (B8668496), a phenolic compound with noteworthy pharmacological potential, is synthesized in plants through the convergence of two major metabolic pathways: the phenylpropanoid pathway, yielding vanillic acid, and the tyrosine-derived pathway for p-hydroxyphenethyl alcohol. This technical guide provides an in-depth exploration of the proposed biosynthetic route to p-hydroxyphenethyl vanillate, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, this document offers comprehensive experimental protocols for the elucidation and characterization of the enzymes involved, with a particular focus on the putative final esterification step catalyzed by an acyltransferase. The presented information is intended to serve as a foundational resource for researchers aiming to understand, engineer, and exploit the biosynthesis of this valuable plant-derived metabolite.

Introduction

The vast chemical diversity of plant secondary metabolites offers a rich resource for the discovery of novel therapeutic agents. Among these, phenolic compounds have garnered significant attention for their broad spectrum of biological activities. This compound, an ester formed from vanillic acid and p-hydroxyphenethyl alcohol, has been identified in various plant species, notably in the orchid Gastrodia elata, a plant with a long history of use in traditional medicine. Understanding the biosynthetic origin of this molecule is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This guide delineates the current scientific understanding of the this compound biosynthetic pathway, integrating data from studies on its precursor molecules and proposing a plausible enzymatic mechanism for its final assembly.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not a linear pathway but rather the result of the convergence of two distinct, yet interconnected, metabolic routes. The formation of the vanillate moiety originates from the general phenylpropanoid pathway, while the p-hydroxyphenethyl alcohol component is derived from the amino acid tyrosine. The proposed overall pathway is depicted below.

Figure 1: Proposed biosynthetic pathway of this compound. The pathway involves the convergence of the phenylpropanoid pathway, leading to vanillic acid, and a tyrosine-derived pathway, producing p-hydroxyphenethyl alcohol. The final esterification is putatively catalyzed by a BAHD acyltransferase. Enzyme abbreviations are defined in the text.

Biosynthesis of the Vanillate Moiety

The formation of vanillic acid begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway.

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

  • p-Coumaric Acid to Caffeic Acid: The subsequent hydroxylation at the C3 position is carried out by p-Coumarate 3-Hydroxylase (C3H) , yielding caffeic acid.

  • Caffeic Acid to Ferulic Acid: A methylation step, catalyzed by Caffeic Acid O-Methyltransferase (COMT) , converts the 3-hydroxyl group of caffeic acid to a methoxy (B1213986) group, forming ferulic acid.

  • Ferulic Acid to Vanillin (B372448): The side chain of ferulic acid is cleaved to produce vanillin. This reaction is catalyzed by Vanillin Synthase (VpVAN) , a hydratase/lyase type enzyme[1].

  • Vanillin to Vanillic Acid: Finally, vanillin is oxidized to vanillic acid by a Vanillin Dehydrogenase (VADH) .

Biosynthesis of the p-Hydroxyphenethyl Alcohol Moiety

p-Hydroxyphenethyl alcohol, also known as tyrosol, is synthesized from the amino acid L-tyrosine through a pathway analogous to the Ehrlich pathway in yeast.

  • L-Tyrosine to Tyramine: The pathway initiates with the decarboxylation of L-tyrosine by Tyrosine Decarboxylase (TyrDC) to produce tyramine.

  • Tyramine to p-Hydroxyphenylacetaldehyde: Tyramine is then oxidatively deaminated by a Tyramine Oxidase (TAO) to yield p-hydroxyphenylacetaldehyde.

  • p-Hydroxyphenylacetaldehyde to p-Hydroxyphenethyl Alcohol: The final step is the reduction of the aldehyde to an alcohol, catalyzed by a Phenylacetaldehyde Reductase (PAR) or a similar alcohol dehydrogenase.

Final Esterification Step: A Putative Role for BAHD Acyltransferases

The crucial final step in the biosynthesis of this compound is the esterification of vanillic acid with p-hydroxyphenethyl alcohol. While the specific enzyme responsible for this reaction has not yet been definitively characterized in any plant species, members of the BAHD acyltransferase superfamily are strong candidates. BAHD acyltransferases are a large and diverse family of plant enzymes known to catalyze the transfer of an acyl group from a coenzyme A (CoA) thioester to a wide range of acceptor molecules, including alcohols, to form esters[2]. It is therefore hypothesized that a specific BAHD acyltransferase utilizes vanilloyl-CoA (the activated form of vanillic acid) as the acyl donor and p-hydroxyphenethyl alcohol as the acceptor to form this compound.

Quantitative Data

Quantitative data for the entire this compound biosynthetic pathway is sparse. However, data on the concentrations of precursor molecules in relevant plant species, such as Gastrodia elata, provide valuable context.

CompoundPlant SpeciesTissueConcentration RangeReference
Gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside)Gastrodia elataTuber0.1 - 5 µ g/band (HPTLC)[3]
VanillinGastrodia elataTuber0.1 - 5 µ g/band (HPTLC)[3]
Vanillyl alcoholGastrodia elataTuber0.1 - 5 µ g/band (HPTLC)[3]
Parishin (an ester containing p-hydroxybenzyl alcohol)Gastrodia elataPowderVariable, influences pharmacokinetics[4]

Note: Gastrodin is a glucoside of p-hydroxybenzyl alcohol, a closely related compound to p-hydroxyphenethyl alcohol. The presence and quantification of these related compounds in Gastrodia elata support the activity of the precursor pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of a Putative BAHD Acyltransferase

This protocol describes the expression of a candidate BAHD acyltransferase gene in E. coli and its subsequent purification, a crucial step for in vitro characterization.

Heterologous Expression Workflow start Isolate RNA from Gastrodia elata cDNA_synthesis cDNA Synthesis start->cDNA_synthesis PCR_amplification PCR Amplification of BAHD Gene cDNA_synthesis->PCR_amplification Cloning Clone into Expression Vector (e.g., pET) PCR_amplification->Cloning Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture_growth Grow E. coli Culture Transformation->Culture_growth Induction Induce Protein Expression (e.g., with IPTG) Culture_growth->Induction Cell_harvest Harvest Cells (Centrifugation) Induction->Cell_harvest Lysis Cell Lysis (e.g., Sonication) Cell_harvest->Lysis Purification Purify Protein (e.g., Ni-NTA Affinity Chromatography) Lysis->Purification end Purified BAHD Acyltransferase Purification->end

Figure 2: Workflow for the heterologous expression and purification of a candidate BAHD acyltransferase.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated from a plant tissue known to produce this compound, such as the tubers of Gastrodia elata. First-strand cDNA is then synthesized using a reverse transcriptase.

  • Gene Amplification and Cloning: The open reading frame of the candidate BAHD acyltransferase gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a suitable bacterial expression vector, such as a pET vector with a His-tag for purification.

  • Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 200 µM, followed by incubation at 18°C for up to 24 hours[5].

  • Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell disruption (e.g., by sonication), the crude protein extract is clarified by centrifugation. The His-tagged protein is then purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's protocols[5]. The purity of the protein can be assessed by SDS-PAGE.

In Vitro Enzyme Assay for BAHD Acyltransferase Activity

This assay is designed to determine if the purified recombinant BAHD acyltransferase can catalyze the formation of this compound.

Methodology:

  • Reaction Mixture Preparation: The in vitro assay is typically performed in a final volume of 100 µL containing 100 mM Tris-HCl buffer (pH 7.5), 60 µM of the acyl donor (vanilloyl-CoA), 200 µM of the acyl acceptor (p-hydroxyphenethyl alcohol), and 10 µg of the purified recombinant protein[6].

    • Note: Vanilloyl-CoA can be synthesized from vanillic acid using a CoA ligase.

  • Incubation: The reaction mixture is incubated at 30°C for 30 minutes[6].

  • Reaction Termination: The reaction is stopped by the addition of 20 µL of ice-cold 0.5% trifluoroacetic acid[6].

  • Product Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of this compound. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of this compound in plant extracts or in vitro assay samples.

Methodology:

  • Sample Preparation: Plant tissues are ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol (B129727) or ethyl acetate). The extract is then filtered and concentrated. For in vitro assay samples, the terminated reaction mixture can be directly analyzed after centrifugation to remove any precipitate.

  • Chromatographic Separation: The sample is injected onto a UPLC system equipped with a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). A gradient elution is performed using a mobile phase consisting of two solvents, for example, A: 4.0 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid, and B: acetonitrile. This allows for the separation of this compound from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification, providing high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the samples is then determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents an elegant example of metabolic convergence. While the pathways leading to its precursors, vanillic acid and p-hydroxyphenethyl alcohol, are relatively well-understood, the final esterification step remains a key area for future research. The identification and characterization of the specific BAHD acyltransferase responsible for this reaction will be a significant milestone, enabling the complete elucidation of the pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for pharmaceutical and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on this exciting area of investigation.

References

Spectroscopic Profile of p-Hydroxyphenethyl Vanillate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for p-Hydroxyphenethyl vanillate (B8668496) (CAS: 1539303-03-1), a naturally occurring phenolic compound. While experimental spectra for this specific molecule are not widely available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent moieties: p-hydroxyphenethyl alcohol and vanillic acid. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Chemical Structure:

  • IUPAC Name: 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate

  • Molecular Formula: C₁₆H₁₆O₅

  • Molecular Weight: 288.29 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for p-Hydroxyphenethyl vanillate. These predictions are derived from the known spectral characteristics of its precursors, p-hydroxyphenethyl alcohol and vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.6m2HAromatic protons on the vanillate ring
~6.9 - 7.1m3HAromatic protons on the phenethyl ring
~6.8d1HAromatic proton on the vanillate ring
~6.7d2HAromatic protons on the phenethyl ring
~5.9 (broad s)s1HPhenolic OH on the vanillate ring
~5.0 (broad s)s1HPhenolic OH on the phenethyl ring
~4.4t2H-O-CH₂- of the ethyl group
~3.9s3HMethoxy (-OCH₃) group
~3.0t2HAr-CH₂- of the ethyl group

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~166.5Carbonyl (C=O) of the ester
~156.0Aromatic C-OH of the phenethyl ring
~151.0Aromatic C-OH of the vanillate ring
~147.0Aromatic C-OCH₃ of the vanillate ring
~130.0Aromatic CH of the phenethyl ring
~124.0Quaternary aromatic C of the phenethyl ring
~122.5Aromatic CH of the vanillate ring
~115.5Aromatic CH of the phenethyl ring
~114.0Aromatic CH of the vanillate ring
~112.5Aromatic CH of the vanillate ring
~65.0-O-CH₂- of the ethyl group
~56.0Methoxy (-OCH₃) group
~34.5Ar-CH₂- of the ethyl group
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
3500 - 3200O-H stretch (phenolic)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1720 - 1700C=O stretch (ester)
1610 - 1580C=C stretch (aromatic ring)
1520 - 1480C=C stretch (aromatic ring)
1280 - 1200C-O stretch (ester, aryl ether)
1150 - 1000C-O stretch (alcohol, ester)
850 - 800C-H bend (aromatic, para-substituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

m/zAssignment
288.10[M]⁺ (Molecular Ion)
167.04[C₈H₇O₄]⁺ (Vanilloyl cation)
151.04[C₈H₇O₃]⁺ (Fragment from vanilloyl moiety)
121.06[C₈H₉O]⁺ (p-Hydroxyphenethyl cation)
107.05[C₇H₇O]⁺ (Fragment from p-hydroxyphenethyl moiety)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if the solvent does not contain it.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) with proton decoupling are typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak or the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid or oil, it can be analyzed directly using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) in positive or negative ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Sample in Deuterated Solvent b Add Internal Standard (e.g., TMS) a->b c Transfer to NMR Tube b->c d Insert into NMR Spectrometer c->d e Acquire 1H & 13C Spectra d->e f Fourier Transform & Phasing e->f g Baseline & Chemical Shift Calibration f->g h Integration & Peak Assignment g->h IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Place Sample on ATR Crystal b Record Background Spectrum a->b c Record Sample Spectrum b->c d Identify Characteristic Absorption Bands c->d e Correlate Bands with Functional Groups d->e MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Prepare Dilute Solution of Sample b Introduce Sample into Mass Spectrometer (e.g., ESI) a->b c Acquire Mass Spectrum b->c d Identify Molecular Ion Peak c->d e Analyze Fragmentation Pattern d->e f Determine Elemental Composition (HRMS) e->f

p-Hydroxyphenethyl Vanillate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester, is a compound of interest in phytochemical and pharmacological research. It is synthesized from the condensation of p-hydroxyphenethyl alcohol and vanillic acid.[1] Understanding the solubility and stability of this molecule is a critical prerequisite for its investigation as a potential therapeutic agent and for the development of suitable formulations. This technical guide provides a comprehensive overview of the known properties of p-Hydroxyphenethyl vanillate and outlines detailed experimental protocols for determining its solubility and stability profiles, in line with established regulatory guidelines.

Core Properties

While specific quantitative data for this compound is not extensively available in public literature, its fundamental chemical and physical characteristics have been reported.

PropertyDataSource(s)
Chemical Name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate[2]
CAS Number 1539303-03-1[2]
Molecular Formula C₁₆H₁₆O₅[2]
Molecular Weight 288.29 g/mol [2]
Physical Description Oil or Powder[1][2]
Qualitative Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

For enhancing solubility, particularly for the preparation of stock solutions, warming the sample at 37°C and utilizing an ultrasonic bath may be beneficial.[2] Stock solutions can typically be stored at temperatures below -20°C for several months.[2]

Solubility Determination: Experimental Protocols

A thorough understanding of a compound's solubility is crucial for its handling, formulation, and bioavailability assessment. The following protocols outline the standard methodologies for quantitatively determining the solubility of this compound.

Equilibrium Solubility in Various Solvents

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pH-Dependent Aqueous Solubility

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. This protocol assesses solubility across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

  • Sample Processing: Centrifuge the samples to separate the solid and liquid phases.

  • Quantification: Analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method.

G Workflow for pH-Dependent Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) prep_samples Add Excess Compound to Buffers prep_buffers->prep_samples agitate Agitate at Constant Temperature (e.g., 37°C) for 24-48h prep_samples->agitate centrifuge Centrifuge Samples agitate->centrifuge quantify Quantify Supernatant by HPLC centrifuge->quantify

Caption: Workflow for pH-Dependent Solubility.

Stability Assessment: Experimental Protocols

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.

Methodology:

  • Conditions: Expose solutions of this compound to a variety of stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug substance under defined storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs during accelerated studies).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Evaluation: At each time point, test the samples for appearance, assay, and degradation products.

G ICH Stability Testing Workflow cluster_storage Storage Conditions cluster_testing Testing Schedule start Select ≥3 Batches of this compound long_term Long-Term (e.g., 25°C/60% RH) start->long_term accelerated Accelerated (40°C/75% RH) start->accelerated lt_testing Test at 0, 3, 6, 9, 12, 18, 24, 36 months long_term->lt_testing acc_testing Test at 0, 3, 6 months accelerated->acc_testing evaluation Evaluate for Assay, Purity, Degradation Products lt_testing->evaluation acc_testing->evaluation end Establish Re-test Period / Shelf-life evaluation->end

Caption: Workflow for ICH Stability Testing.

Potential Biological Activity and Signaling Pathways

While no studies have directly investigated the signaling pathways modulated by this compound, the biological activities of its constituent molecules, vanillin (B372448) and p-hydroxyphenethyl alcohol (tyrosol), are well-documented. Vanillin and its derivatives have been reported to possess antioxidant, anti-inflammatory, and anticancer properties.[5][6] Notably, a derivative of vanillin has been shown to suppress the growth of colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[7] Tyrosol also exhibits antioxidant and anti-inflammatory effects.[8]

Based on this, it is plausible that this compound may exhibit similar biological activities. The ester linkage could influence its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with cellular targets. Future research should focus on screening this compound for various biological activities and elucidating its mechanism of action, including its effects on key signaling pathways implicated in inflammation and cancer.

G Hypothesized Signaling Pathway Investigation cluster_activity Biological Screening cluster_pathway Pathway Analysis (based on activity) compound This compound antioxidant Antioxidant Assays compound->antioxidant anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory anticancer Anticancer Assays compound->anticancer nfkb_pathway NF-κB Pathway anti_inflammatory->nfkb_pathway wnt_pathway Wnt/β-catenin Pathway anticancer->wnt_pathway mapk_pathway MAPK Pathway anticancer->mapk_pathway outcome Elucidation of Mechanism of Action wnt_pathway->outcome nfkb_pathway->outcome mapk_pathway->outcome

Caption: Hypothesized Signaling Pathway Investigation.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers and drug development professionals to generate the necessary data for advancing its scientific understanding and potential therapeutic applications. The insights gained from such studies will be invaluable for formulation development, preclinical testing, and ultimately, for unlocking the full pharmacological potential of this interesting phenolic compound.

References

p-Hydroxyphenethyl Vanillate: A Technical Guide on its Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester naturally present in select medicinal plants, stands as a molecule of interest at the intersection of traditional medicine and modern pharmacology. This technical guide provides a comprehensive overview of its discovery, synthetic methodologies, and the current understanding of its biological activities, with a focus on its antioxidant and anti-inflammatory properties. While research on this specific ester is nascent compared to its well-studied precursors, p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid, this document collates the available data to furnish a foundational resource for further scientific inquiry and drug development endeavors.

Introduction and Discovery

p-Hydroxyphenethyl vanillate (CAS No. 1539303-03-1) is a natural phenolic compound formed from the esterification of p-hydroxyphenethyl alcohol and vanillic acid.[1] Its discovery is intrinsically linked to the phytochemical analysis of plants utilized in traditional medicine. Notably, it has been identified as a constituent of Gastrodia elata, a prominent herb in traditional Asian medicine revered for its neurological benefits, and Notopterygium forbesii, another plant with a history of medicinal use.[1] The presence of this compound in these botanicals has spurred interest in its potential contribution to their therapeutic effects.

While a precise historical timeline of its initial isolation and characterization is not prominently documented in readily available literature, its identification is a result of advancing analytical techniques, such as chromatography and spectroscopy, applied to the systematic study of natural product chemistry.

Table 1: Chemical Profile of this compound

PropertyData
Chemical Name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate
CAS Number 1539303-03-1
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
Appearance Oil
Purity >98%

Source:[2]

Synthesis and Characterization

The primary route for obtaining this compound is through chemical synthesis, specifically via the esterification of its two precursor molecules.

Experimental Protocol: Fischer-Speier Esterification

This common method involves the acid-catalyzed reaction between p-hydroxyphenethyl alcohol and vanillic acid.

Materials:

  • p-Hydroxyphenethyl alcohol (Tyrosol)

  • Vanillic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., hexane-ethyl acetate (B1210297) gradient)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of p-hydroxyphenethyl alcohol and vanillic acid in anhydrous toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with a suitable eluent system.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product p_hydroxyphenethyl_alcohol p-Hydroxyphenethyl Alcohol esterification Fischer-Speier Esterification p_hydroxyphenethyl_alcohol->esterification vanillic_acid Vanillic Acid vanillic_acid->esterification catalyst H₂SO₄ (catalyst) catalyst->esterification solvent Toluene (reflux) solvent->esterification workup Aqueous Workup esterification->workup chromatography Column Chromatography workup->chromatography final_product This compound chromatography->final_product

Figure 1: Synthetic workflow for this compound.

Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, the well-documented pharmacological profiles of its precursors, p-hydroxyphenethyl alcohol and vanillic acid, provide a strong rationale for its potential therapeutic effects, particularly in the realms of antioxidant and anti-inflammatory action.

Antioxidant Activity (Inferred)

Both p-hydroxyphenethyl alcohol and vanillic acid are known potent antioxidants. It is hypothesized that this compound retains this activity due to the presence of phenolic hydroxyl groups in its structure, which are crucial for scavenging free radicals.

Potential Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • Prepare a methanolic solution of DPPH.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the this compound solution or the positive control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity and Associated Signaling Pathways (Inferred)

Chronic inflammation is implicated in a multitude of diseases. Vanillin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway, thereby reducing inflammation.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases can lead to the production of inflammatory mediators. Vanillin has been reported to inhibit the phosphorylation of MAPK proteins.[4]

Potential Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Determine the IC50 value for NO inhibition.

  • A parallel MTT assay should be performed to assess the cytotoxicity of the compound on the RAW 264.7 cells to ensure that the observed inhibition of NO production is not due to cell death.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK MAPK_p p-MAPK (p-ERK, p-JNK, p-p38) Transcription Gene Transcription MAPK_p->Transcription MAPK->MAPK_p Phosphorylation NFkB_active NF-κB (active) NFkB_active->Transcription NFkB_inactive IκB-NF-κB NFkB_inactive->IKK Phosphorylation of IκB IKK->NFkB_active IκB degradation Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Transcription->Inflammatory_Mediators p_H_vanillate p-Hydroxyphenethyl vanillate p_H_vanillate->MAPK Inhibits p_H_vanillate->IKK Inhibits

Figure 2: Inferred inhibitory mechanism on NF-κB and MAPK pathways.

Future Directions and Conclusion

This compound is a promising natural product that warrants further investigation. While its discovery is rooted in the analysis of traditional medicinal plants, dedicated research into its specific pharmacological properties is still in its early stages. The strong antioxidant and anti-inflammatory profiles of its constituent molecules, p-hydroxyphenethyl alcohol and vanillic acid, provide a solid foundation for hypothesizing its bioactivity.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the bioactivity of pure this compound in a wide range of assays to determine its antioxidant, anti-inflammatory, neuroprotective, and anticancer potential.

  • Quantitative Analysis: Determining key metrics such as IC50 values for various biological activities to quantify its potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Progressing to animal models to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for researchers and drug development professionals, summarizing the current knowledge and highlighting the significant potential of this compound as a lead compound for the development of new therapeutic agents. The synthesis of this molecule is straightforward, allowing for the production of sufficient quantities for comprehensive biological evaluation. The exploration of this and other natural phenolic esters could unlock new avenues for addressing diseases with inflammatory and oxidative stress-related pathologies.

References

An In-depth Technical Guide to the Biological Activity of p-Hydroxyphenethyl Vanillate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of p-hydroxyphenethyl vanillate (B8668496) precursors, namely p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area. While direct biological data for p-hydroxyphenethyl vanillate is limited, this guide infers its potential activities based on the well-documented properties of its constituent precursors.

Introduction to Precursors

This compound is an ester formed from the condensation of two naturally occurring phenolic compounds: p-hydroxyphenethyl alcohol (also known as tyrosol) and vanillic acid. Both precursors are recognized for their diverse biological activities, which are detailed below.

  • Vanillic Acid: A derivative of benzoic acid, vanillic acid is an oxidized form of vanillin.[1] It is found in various plants and is known for its broad-spectrum pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects.[2]

  • p-Hydroxyphenethyl Alcohol (Tyrosol): A phenylethanoid, tyrosol is a derivative of phenethyl alcohol found abundantly in sources like olive oil.[3][[“]] It is recognized for its antioxidant and cardioprotective properties.[[“]]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of vanillic acid and tyrosol.

Table 1: Antioxidant Activity of Vanillic Acid and Tyrosol

CompoundAssayIC50 / EC50 / ActivitySource(s)
Vanillic AcidDPPH Radical ScavengingIC50: 0.81 µg/mL[5]
Vanillic AcidABTS Radical Scavenging89.04 ± 0.71% activity at 400 µg/mL[6]
Vanillic AcidNon-enzymatic Protein Glycation InhibitionIC50: 46.4 µg/mL[7]
Vanillic AcidBSA-Glucose Glycation InhibitionIC50: 45.53 mM[8]
TyrosolDPPH Radical ScavengingIC50: 10.75 µg/mL (initial)[9]
Tyrosol Derivative (acetylated at aliphatic-OH)Non-enzymatic Linoleic Acid Peroxidation InhibitionIC50: 2.4 mM ± 0.21[10]

Table 2: Anti-inflammatory Activity of Vanillic Acid

CompoundCell Line / ModelEffectQuantitative DataSource(s)
Vanillic AcidLPS-stimulated mouse peritoneal macrophagesInhibition of TNF-α and IL-6 production-[1]
Vanillic AcidLPS-stimulated neutrophilsDownregulation of TNF-α secretion1.3-fold weaker than chlorogenic acid at 50 µg/mL[7]
Vanillic AcidLPS-stimulated neutrophilsDownregulation of IL-8 secretionSimilar to chlorogenic acid at 50 µg/mL[7]
Vanillic AcidfMLP+cytochalasin B-stimulated neutrophilsDownregulation of Elastase-2 (ELA-2) secretion-[7]

Experimental Protocols

Synthesis of this compound (General Esterification Protocol)

This protocol is adapted from a general procedure for the synthesis of lipophilic esters of phenolic alcohols and can be applied for the synthesis of this compound.[11]

  • Solubilization: Solubilize vanillic acid (0.5 mmol) in dimethyl carbonate (1.5 mL) at 25 °C.

  • Addition of Acyl Chloride Precursor: While stirring, add a slight excess of a suitable acyl chloride derivative of p-hydroxyphenethyl alcohol (0.6 mmol). Alternatively, for direct esterification, a carbodiimide (B86325) coupling agent such as DCC or EDC can be used in the presence of a catalyst like DMAP.

  • Reaction: Keep the mixture under stirring for 24 hours at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) on silica (B1680970) gel plates with a suitable eluent system (e.g., mixtures of dichloromethane (B109758) and methanol).

  • Work-up: Once the reaction is complete, distill the solvent under reduced pressure. Solubilize the residue in ethyl acetate (B1210297) (10 mL) and wash with a saturated solution of NaCl (5.0 mL).

  • Extraction and Drying: Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic phases, wash with saturated NaCl solution (10 mL), and dry over anhydrous Na2SO4.

  • Purification: Filter the solution and distill the solvent under reduced pressure. Purify the resulting residue using silica gel column chromatography with an appropriate eluent system to isolate the pure this compound.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product Vanillic Acid Vanillic Acid Esterification Esterification Vanillic Acid->Esterification p-Hydroxyphenethyl Alcohol p-Hydroxyphenethyl Alcohol p-Hydroxyphenethyl Alcohol->Esterification This compound This compound Esterification->this compound

Synthesis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of phenolic compounds.[12][13][14]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol (B129727) or ethanol.[14] For the working solution, dilute the stock solution with the solvent to obtain an absorbance of approximately 1.00 ± 0.200 at 517 nm.[14]

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., vanillic acid, tyrosol) in the same solvent.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).[14] A blank is prepared with the solvent instead of the sample.

  • Incubation: Mix the solution and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[14]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

G DPPH_Radical DPPH• (Purple) Reaction Donates H• DPPH_Radical->Reaction Antioxidant Antioxidant (AH) Antioxidant->Reaction DPPH_H DPPH-H (Yellow) Reaction->DPPH_H Oxidized_Antioxidant Oxidized Antioxidant (A•) Reaction->Oxidized_Antioxidant

DPPH Radical Scavenging Mechanism.
Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the intracellular antioxidant activity of a compound.[15][16][17][18][19]

  • Cell Culture: Culture adherent cells (e.g., HepG2 or HeLa) in a 96-well black fluorescence cell culture plate until they reach 90-100% confluency.[15][16]

  • Cell Washing: Carefully remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[15][16]

  • Probe and Sample Incubation: Add 50 µL of a cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe solution to all wells. Then, add 50 µL of the test compound or a standard antioxidant (e.g., Quercetin) to the respective wells. Incubate the plate at 37°C for 60 minutes.[15][16]

  • Washing: Carefully remove the solution and wash the cells three times with DPBS or HBSS.[15][16]

  • Initiation of Oxidative Stress: Add 100 µL of a Free Radical Initiator solution (e.g., AAPH) to all wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings are taken at intervals (e.g., every 1-5 minutes) for a total of 60 minutes.[15][16]

  • Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The activity of the test compound is compared to that of the standard.

Signaling Pathways

Anti-inflammatory Mechanism of Vanillic Acid via NF-κB Signaling Pathway

Vanillic acid exerts its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[1][20][21] Vanillic acid has been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Inhibition of NF-κB Pathway by Vanillic Acid.
Cardioprotective and Autophagy-modulating Mechanism of Tyrosol via SIRT1 Signaling Pathway

While direct studies on tyrosol are emerging, its close analog, hydroxytyrosol (B1673988), has been shown to exert its effects through the Sirtuin 1 (SIRT1) signaling pathway, which is also implicated in the cardioprotective effects of tyrosol.[[“]] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation.[22] In the context of cardioprotection, tyrosol has been observed to induce the expression of SIRT1.[[“]] Activated SIRT1 can deacetylate and thereby modulate the activity of various downstream targets. For instance, SIRT1 can activate the transcription factor FOXO3a, leading to the expression of genes involved in stress resistance and antioxidant defense.[[“]] Furthermore, SIRT1 can suppress the Akt/mTOR pathway, a key negative regulator of autophagy. By inhibiting this pathway, SIRT1 promotes autophagy, a cellular recycling process that helps clear damaged organelles and proteins, thereby maintaining cellular homeostasis and protecting against cardiac stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tyrosol Tyrosol SIRT1 SIRT1 Tyrosol->SIRT1 Induces Akt Akt SIRT1->Akt Inhibits FOXO3a FOXO3a SIRT1->FOXO3a Deacetylates & Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cellular_Protection Cellular Protection Autophagy->Cellular_Protection Stress_Resistance_Genes Stress Resistance Genes FOXO3a->Stress_Resistance_Genes Transcription Stress_Resistance_Genes->Cellular_Protection

References

p-Hydroxyphenethyl Vanillate: A Comprehensive Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Hydroxyphenethyl vanillate (B8668496), a naturally occurring phenolic ester, stands as a molecule of significant interest within the sphere of therapeutic research. Primarily isolated from the traditional Chinese medicinal plant Notopterygium forbesii, this compound is structurally a conjugate of p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid.[1] While direct and extensive research on p-hydroxyphenethyl vanillate itself is nascent, a wealth of scientific evidence on the well-established biological activities of its constituent moieties provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the current understanding of this compound, extrapolating its likely pharmacological profile from the potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of vanillic acid and p-hydroxyphenethyl alcohol. This document aims to serve as a foundational resource to catalyze further investigation into this promising compound.

Introduction: Chemical Profile and Botanical Source

This compound (IUPAC Name: 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate) is a phenolic ester with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 288.29 g/mol .[2] Its principal known natural source is the roots and rhizomes of Notopterygium forbesii, a plant utilized in traditional Chinese medicine.[3] The investigation of such natural esters is crucial as the combination of distinct phenolic units can engender novel compounds with unique chemical properties and enhanced biological activities that may surpass those of their individual precursors.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate
CAS Number 1539303-03-1
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
Appearance Oil
Purity >98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Source: BioCrick Datasheet, 2023.[2]

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The therapeutic potential of this compound is inferred from the extensive pharmacological data available for its hydrolytic components: vanillic acid and p-hydroxyphenethyl alcohol.

Antioxidant Activity

Both vanillic acid and p-hydroxyphenethyl alcohol are recognized as potent antioxidants. Vanillic acid has demonstrated significant radical scavenging activity and the ability to protect against oxidative damage to plasma proteins and lipids.[4] It effectively scavenges reactive oxygen species (ROS), thereby mitigating cellular damage. Similarly, p-hydroxyphenethyl alcohol (tyrosol) and its derivatives are effective deactivators of superoxide (B77818) and singlet oxygen radicals.

Table 2: Summary of In Vitro Antioxidant Activity of Constituent Moieties

CompoundAssayIC₅₀ / ActivitySource
Vanillic AcidDPPH Radical ScavengingModerate Activity[5]
Vanillic AcidFRAP (Ferric Reducing Antioxidant Power)Moderate Activity[5]
Vanillic AcidProtection against Tyrosine Nitration (in plasma)27-32% reduction at 1-5 µg/mL; 51% reduction at 50 µg/mL[4]
Vanillic AcidInhibition of Thiol Oxidation (in plasma)42-50% inhibition at 1-50 µg/mL[4]
p-Hydroxyphenethyl alcohol (Tyrosol)O₂(¹Δg) DeactivationEffective
p-Hydroxyphenethyl alcohol (Tyrosol)O₂⁻ ScavengingEffective

Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity. Lower values indicate higher potency. The data presented is for the individual components of this compound.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Vanillic acid has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as NF-κB.[6][7] Studies have demonstrated its ability to reduce neutrophil recruitment and oxidative stress in inflammatory models.[7] p-Hydroxyphenethyl alcohol also contributes to anti-inflammatory responses, suggesting a synergistic potential for the combined molecule.

Table 3: Anti-Inflammatory Activity of Vanillic Acid

ModelKey FindingsQuantitative DataSource
Human Neutrophils (LPS-stimulated)Suppression of pro-inflammatory cytokine releaseDownregulation of TNF-α and IL-8[4]
Human Neutrophils (fMLP+cytochalasin B-stimulated)Suppression of elastase-2 releaseSignificant downregulation[4]
Murine Models of Inflammatory PainInhibition of neutrophil recruitment, oxidative stress, and pro-inflammatory cytokine productionDose-dependent inhibition of pain-like behavior[7]
Human Osteoarthritic ChondrocytesInhibition of NF-κB signalingAttenuation of IκBα phosphorylation[6]

This table summarizes the anti-inflammatory effects observed for vanillic acid, a key component of this compound.

Neuroprotective Potential

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. Vanillic acid has demonstrated neuroprotective effects by counteracting lipopolysaccharide (LPS)-induced neurotoxicity, amyloidogenesis, and synaptic dysfunction.[7] It achieves this, in part, by regulating the c-Jun N-terminal kinase (JNK) signaling pathway. Given that p-hydroxyphenethyl alcohol also possesses neuroprotective properties, this compound is a compelling candidate for further investigation in the context of neurodegenerative disorders.

Anticancer Properties

The constituent parts of this compound have shown promise in oncology research. Vanillic acid has been reported to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models. Its mechanisms of action include the modulation of signaling pathways involved in cell cycle regulation and apoptosis. While specific data for this compound is not yet available, the known anticancer activities of its precursors warrant its evaluation as a potential anticancer agent.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of the components of this compound are underpinned by their interaction with critical cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of vanillic acid is the NF-κB signaling pathway .

Diagram 1: Postulated Inhibition of the NF-κB Signaling Pathway by Vanillic Acid

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK Inhibition

Caption: Postulated mechanism of vanillic acid in inhibiting the NF-κB signaling pathway.

Experimental Methodologies

Detailed experimental protocols for the isolation and evaluation of this compound and its components are crucial for advancing research. Below are representative methodologies based on published studies.

Isolation of this compound from Notopterygium forbesii

A standardized protocol for the isolation of phenolic compounds from plant material would likely involve the following steps:

Isolation_Workflow Start Dried & Powdered Notopterygium forbesii Roots Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partition Liquid-Liquid Partition (e.g., with Ethyl Acetate) Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Final_Compound This compound Purification->Final_Compound

Caption: A general workflow for the isolation of this compound.

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of DPPH in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Cell-Based Anti-Inflammatory Assay

Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (e.g., RAW 264.7 cells):

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of NO inhibition.

Future Directions and Conclusion

The existing body of research on vanillic acid and p-hydroxyphenethyl alcohol strongly suggests that this compound possesses a promising profile of therapeutic activities, including antioxidant, anti-inflammatory, neuroprotective, and potentially anticancer effects. However, it is imperative that future research efforts focus on the direct biological evaluation of this compound to validate these extrapolated activities.

Key areas for future investigation include:

  • In vitro and in vivo studies to quantify the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of this compound.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

  • Mechanism of action studies to elucidate the specific signaling pathways modulated by the intact molecule.

  • Synthetic chemistry efforts to produce larger quantities of the compound for extensive preclinical testing.

References

p-Hydroxyphenethyl Vanillate: A Phenolic Ester with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is formed from the esterification of p-hydroxyphenethyl alcohol and vanillic acid, two well-documented phenolic compounds with known biological activities. This guide provides an in-depth overview of p-hydroxyphenethyl vanillate, including its chemical properties, natural sources, and its putative role in various biological processes, with a focus on its antioxidant, anti-inflammatory, and neuroprotective potential. While direct experimental data on this compound is limited, this guide synthesizes available information on its constituent molecules to provide a comprehensive understanding of its expected bioactivity and mechanisms of action.

Chemical and Physical Properties

This compound, also known as 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound with the chemical formula C16H16O5 and a molecular weight of 288.29 g/mol .[1] It is described as an oil and is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate[1]
CAS Number1539303-03-1[1]
Molecular FormulaC16H16O5[1]
Molecular Weight288.29 g/mol [1]
Physical DescriptionOil[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Natural Sources

This compound has been isolated from the roots and rhizomes of Notopterygium forbesii, a plant used in traditional medicine.[2] Its precursor, p-hydroxyphenethyl alcohol, is found in a variety of natural sources, including olive oil. Vanillic acid, the other precursor, is a flavoring agent found in many edible plants and fruits and is an oxidized form of vanillin (B372448).[3]

Biological Activities and Therapeutic Potential

While specific quantitative data on the biological activities of this compound is not extensively available in the public domain, the well-documented properties of its constituent parts, p-hydroxyphenethyl alcohol and vanillic acid, suggest a strong potential for antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of vanillic acid and related phenolic compounds has been evaluated in various studies.

Table 2: Antioxidant Activity of Vanillic Acid and Related Compounds

CompoundAssayIC50 / EC50Reference(s)
Vanillic AcidH2O2 scavengingSC50 = 10.40 µg/mL[4]
Vanillic AcidProtein glycation inhibitionIC50 = 46.4 µg/mL[4]
3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA)Aβ42 aggregation inhibitionEC50 = 5-6 mM[5]
Anti-inflammatory Activity

Vanillic acid has demonstrated significant anti-inflammatory effects in various in vivo models.[6] It has been shown to inhibit neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[6] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[6] Vanillin, a closely related compound, also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7]

Neuroprotective Effects

The neuroprotective potential of this compound is inferred from the activities of vanillin and vanillic acid. Vanillin has been shown to have neuroprotective effects in models of hypoxic-ischemic brain damage by attenuating oxidative damage.[8] Vanillic acid has also been found to counteract neurotoxicity by regulating the c-Jun N-terminal kinase (JNK) pathway.[9] Furthermore, structural analogs have been investigated for their neuroprotective activities in models of Alzheimer's disease, highlighting the therapeutic potential of this chemical scaffold.[3][8]

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_protection Step 1: Protection of Phenolic Hydroxyl Group cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Vanillic_Acid Vanillic Acid Protected_Vanillic_Acid Protected Vanillic Acid Vanillic_Acid->Protected_Vanillic_Acid Protection Protecting_Group Protecting Group (e.g., Benzyl bromide) Protecting_Group->Protected_Vanillic_Acid Protected_Ester Protected this compound Protected_Vanillic_Acid->Protected_Ester p_HPEA p-Hydroxyphenethyl Alcohol p_HPEA->Protected_Ester Esterification Esterification_Reagent Esterification Reagent (e.g., DCC/DMAP) Esterification_Reagent->Protected_Ester Final_Product This compound Protected_Ester->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent (e.g., H2/Pd-C) Deprotection_Reagent->Final_Product Purification Column Chromatography / HPLC Final_Product->Purification NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Cascade LPS LPS IKK IKK Activation LPS->IKK pHV p-Hydroxyphenethyl Vanillate pHV->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Gene_expression Nrf2_Pathway cluster_activation Activation by this compound cluster_pathway Nrf2 Signaling Cascade pHV p-Hydroxyphenethyl Vanillate Keap1_Nrf2 Keap1-Nrf2 Complex pHV->Keap1_Nrf2 Induces Nrf2_release Nrf2 Dissociation Keap1_Nrf2->Nrf2_release Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_release->Nrf2_translocation ARE_binding Binding to ARE Nrf2_translocation->ARE_binding Gene_expression Antioxidant Gene Expression (HO-1, GCL) ARE_binding->Gene_expression MAPK_Pathway cluster_stimulus Cellular Stress cluster_modulation Modulation by this compound cluster_pathway MAPK Signaling Cascades Stress Oxidative Stress / Inflammatory Stimuli p38 p38 Stress->p38 JNK JNK Stress->JNK ERK ERK Stress->ERK pHV p-Hydroxyphenethyl Vanillate pHV->p38 Modulates pHV->JNK Modulates pHV->ERK Modulates Downstream Downstream Effects (Inflammation, Apoptosis) p38->Downstream JNK->Downstream ERK->Downstream

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of p-Hydroxyphenethyl Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of p-hydroxyphenethyl vanillate (B8668496), a phenolic ester with potential applications in the pharmaceutical and food industries. The synthesis is achieved through the lipase-catalyzed esterification of vanillic acid and p-hydroxyphenethyl alcohol (tyrosol). This method offers a green and efficient alternative to traditional chemical synthesis.

Introduction

p-Hydroxyphenethyl vanillate is synthesized by the esterification of vanillic acid and p-hydroxyphenethyl alcohol.[1] Enzymatic synthesis, particularly using lipases, presents a highly selective and environmentally friendly approach for producing such phenolic esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely utilized for their high catalytic activity in non-aqueous media, making them ideal for esterification reactions.[2][3][4][5][6] This protocol outlines a method for the synthesis of this compound using immobilized CALB, drawing upon established methodologies for the enzymatic esterification of similar phenolic compounds.[1][2][7][8][9]

Reaction Scheme

The enzymatic synthesis of this compound from vanillic acid and p-hydroxyphenethyl alcohol is depicted in the following reaction:

Vanillic Acid + p-Hydroxyphenethyl Alcohol --(Lipase)--> this compound + Water

Experimental Protocols

This section details the materials and methods for the enzymatic synthesis of this compound.

Materials and Reagents
  • Vanillic Acid (Substrate)

  • p-Hydroxyphenethyl Alcohol (Tyrosol) (Substrate)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) (Biocatalyst)

  • tert-Butyl Methyl Ether (Solvent)

  • Molecular Sieves (3Å, for water removal)

  • Hexane (B92381) (for purification)

  • Ethyl Acetate (for purification)

  • Silica (B1680970) Gel (for column chromatography)

  • Standard laboratory glassware and equipment (reaction flasks, magnetic stirrer, rotary evaporator, chromatography column)

Enzymatic Esterification Protocol
  • Reactant Preparation : In a 50 mL round-bottom flask, dissolve vanillic acid (1 mmol) and p-hydroxyphenethyl alcohol (2 mmol) in 20 mL of tert-butyl methyl ether. The molar ratio of alcohol to acid is 2:1.[2]

  • Addition of Biocatalyst and Desiccant : To the solution, add immobilized Candida antarctica lipase B (CALB) at a concentration of 5% by weight of the total substrates.[2] Add activated molecular sieves (1 g) to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.

  • Reaction Incubation : Seal the flask and place it on a magnetic stirrer. Incubate the reaction mixture at 37°C with continuous stirring (200 rpm) for 48 hours.[2]

  • Reaction Monitoring : The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals (e.g., 1, 2, 24, and 48 hours) and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Enzyme Removal : After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with the solvent and potentially reused.

  • Solvent Evaporation : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol
  • Column Chromatography : Purify the crude product by silica gel column chromatography.

  • Elution : Elute the column with a gradient of hexane and ethyl acetate. The specific gradient will need to be optimized, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection and Analysis : Collect the fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Final Product : Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables summarize typical quantitative data for lipase-catalyzed esterification of phenolic compounds, which can be used as a reference for the synthesis of this compound.

Table 1: Reaction Conditions for Lipase-Catalyzed Synthesis of Phenolic Esters

Phenolic AcidAlcoholLipase SourceSolventTemp. (°C)Substrate Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion Yield (%)Reference
Dihydrocaffeic AcidLinolenyl AlcoholCandida antarcticaHexane/2-butanone (75:25 v/v)N/A1:816899[8]
Ferulic AcidLinolenyl AlcoholCandida antarcticaHexane/2-butanone (65:35 v/v)N/AN/A19216[8][10]
Cinnamic Acid1-OctanolCandida antarctica Bn-Hexane, 1-Propanol, WaterN/AN/A624up to 94[9][11]
Hexanoic AcidVanillyl AlcoholCandida antarctica Btert-Butyl Methyl Ether371:248~80[2]

Table 2: Influence of Substrate on Conversion Yield in Lipase-Catalyzed Esterification

Phenolic AcidAlcoholConversion Yield (%) after 48hReference
4-Hydroxybenzoic AcidHexanol~75[2]
2-Hydroxybenzoic AcidHexanol~60[2]
4-Methoxybenzoic AcidHexanol~55[2]
Vanillic AcidHexanol~80[2]

Visualizations

Signaling Pathway/Workflow Diagrams

The following diagram illustrates the experimental workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Workup & Purification Vanillic Acid Vanillic Acid Mix Mixing Vanillic Acid->Mix p-Hydroxyphenethyl Alcohol p-Hydroxyphenethyl Alcohol p-Hydroxyphenethyl Alcohol->Mix Solvent Solvent Solvent->Mix Reaction Incubation (37°C, 200 rpm, 48h) Mix->Reaction Add Biocatalyst & Desiccant CALB Immobilized CALB CALB->Reaction Molecular Sieves Molecular Sieves Molecular Sieves->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Chromatography Column Chromatography Evaporation->Chromatography Crude Product Final Product p-Hydroxyphenethyl Vanillate Chromatography->Final Product Purified Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

The logical relationship for the key components of the enzymatic reaction is outlined below.

Logical_Relationship cluster_substrates Substrates cluster_catalyst Biocatalyst cluster_conditions Reaction Conditions cluster_product Product Vanillic_Acid Vanillic Acid Ester This compound Vanillic_Acid->Ester Tyrosol p-Hydroxyphenethyl Alcohol Tyrosol->Ester Lipase Immobilized Lipase (e.g., CALB) Lipase->Ester Solvent Organic Solvent Solvent->Ester Temperature Controlled Temperature Temperature->Ester Water_Removal Water Removal (Molecular Sieves) Water_Removal->Ester

Caption: Key components and their relationship in the enzymatic esterification reaction.

References

Application Notes and Protocols: Isolation, Purification, and Biological Activity of p-Hydroxyphenethyl vanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl vanillate (B8668496) is a naturally occurring phenolic compound of interest for its potential pharmacological activities. This document provides a detailed guide for its isolation and purification from plant sources, specifically targeting extracts from the genus Launaea, where its presence has been suggested. Phenolic compounds are widely recognized for their antioxidant properties and potential roles in modulating various signaling pathways implicated in disease. Vanillic acid, a component of the target molecule, has been shown to inhibit NF-κB activation, a key pathway in inflammation and cancer. This application note offers comprehensive protocols for extraction, purification, and preliminary biological evaluation of p-Hydroxyphenethyl vanillate, providing a foundation for further research and drug development.

Data Presentation

Table 1: Representative Extraction Yield of Phenolic Compounds from Plant Material
Extraction MethodSolvent SystemTemperature (°C)Solvent-to-Solid Ratio (v/w)Representative Yield (%)
MacerationEthanol (B145695):Water (70:30)2510:15.2
Soxhlet ExtractionMethanol (B129727)6515:18.1
Ultrasound-Assisted Extraction (UAE)Acetone:Water (50:50)4020:16.5
Microwave-Assisted Extraction (MAE)Ethanol7020:17.8

Note: The yields presented are illustrative for total phenolic extracts and may vary depending on the plant species, part used, and specific extraction conditions. Optimization is recommended for maximizing the yield of this compound.

Table 2: Representative Purification Data for this compound
Purification StepMobile Phase/SolventPurity (%) (by HPLC)Recovery (%)
Column Chromatography (Silica Gel)Gradient: Hexane (B92381) to Ethyl Acetate (B1210297)75-8560
Preparative HPLC (C18)Gradient: Water (0.1% Formic Acid) to Acetonitrile>9885

Note: Purity and recovery are dependent on the initial concentration of the target compound in the crude extract and the optimization of the chromatographic conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Launaea resedifolia
  • Plant Material Preparation:

    • Collect fresh aerial parts of Launaea resedifolia.

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Air-dry the plant material in the shade for 7-10 days until brittle.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction Procedure (Maceration):

    • Weigh 100 g of the powdered plant material.

    • Place the powder in a large Erlenmeyer flask.

    • Add 1 L of 80% ethanol (v/v in water).

    • Seal the flask and keep it on an orbital shaker at 150 rpm for 72 hours at room temperature (25 ± 2 °C).

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40 °C to obtain the crude ethanol extract.

Protocol 2: Isolation and Purification of this compound

Part A: Column Chromatography (Initial Fractionation)

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in hexane.

    • Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane until the bed is stable.

  • Sample Loading:

    • Dissolve 10 g of the crude ethanol extract in a minimal amount of methanol and adsorb it onto 20 g of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

    • Collect fractions of 20 mL each.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analysis).

Part B: Preparative High-Performance Liquid Chromatography (Final Purification)

  • Sample Preparation:

    • Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase for preparative HPLC.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).

      • 0-5 min: 90% A, 10% B

      • 5-35 min: Linear gradient to 50% A, 50% B

      • 35-40 min: Linear gradient to 10% A, 90% B

      • 40-45 min: Hold at 10% A, 90% B

      • 45-50 min: Return to initial conditions (90% A, 10% B)

    • Flow Rate: 10 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 1-5 mL, depending on the concentration.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time.

  • Purity Confirmation:

    • Analyze the collected fraction using analytical HPLC to confirm purity (>98%).

    • Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of the purified this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of each concentration of the sample and the standard.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Methanol is used as a blank.

  • Calculation:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Activity plant_material Plant Material (Launaea resedifolia) extraction Maceration with 80% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound purity_check Purity Check (Analytical HPLC) pure_compound->purity_check structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation biological_activity Biological Activity Assays pure_compound->biological_activity

Caption: Experimental workflow for the isolation and analysis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, its structural components, p-hydroxyphenethyl alcohol and vanillic acid, have well-documented biological activities. Vanillic acid, in particular, has been shown to possess anti-inflammatory and anticancer properties, often linked to its ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-inflammatory Activity:

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or pathogens, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Vanillic acid has been reported to inhibit the activation of NF-κB, potentially by preventing the degradation of IκBα.

Anticancer Activity:

The constitutive activation of the NF-κB pathway is a hallmark of many types of cancer. It promotes cancer cell proliferation, survival, angiogenesis, and metastasis. By inhibiting NF-κB activation, compounds like vanillic acid can potentially suppress tumor growth. Vanillin, a closely related compound, has been shown to induce apoptosis in cancer cells through the activation of the ASK1-p38 MAPK pathway and by promoting mitochondrial damage and the generation of reactive oxygen species (ROS).[1]

nf_kb_pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb phosphorylates IκB ikb_p Phosphorylated IκB proteasome Proteasomal Degradation ikb_p->proteasome nfkb Active NF-κB ikb_p->nfkb releases proteasome->ikb_p nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory & Pro-cancer Genes) nucleus->gene_transcription induces p_hydroxyphenethyl_vanillate This compound (Potential Inhibition) p_hydroxyphenethyl_vanillate->ikk inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

p-Hydroxyphenethyl Vanillate: Application Notes for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl vanillate (B8668496), also known as 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is a phenolic compound that combines the structural features of p-hydroxyphenethyl alcohol and vanillic acid. While it is identified as a constituent in some traditional medicinal sources, such as Gastrodia elata, extensive pharmacological research dedicated specifically to this ester is limited. However, based on the well-documented bioactivities of its parent molecules, p-hydroxyphenethyl vanillate holds potential as a standard for research in several key areas, including antioxidant, anti-inflammatory, and neuroprotective activities.

These application notes provide a comprehensive overview of the potential pharmacological applications of this compound, detailed protocols for its evaluation, and a summary of its physicochemical properties. The information is intended to serve as a foundational resource for researchers investigating its therapeutic potential.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in pharmacological research.

PropertyDataSource(s)
Chemical Name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate[1]
Synonyms This compound[1]
CAS Number 1539303-03-1[1]
Molecular Formula C₁₆H₁₆O₅[1]
Molecular Weight 288.29 g/mol [1]
Appearance Oil[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For higher solubility in aqueous solutions, warming the tube at 37°C and using an ultrasonic bath is recommended.[1]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months.[1]
Purity >98%[1]

Note: For all experimental procedures, it is recommended to prepare fresh dilutions from a stock solution on the day of the experiment to ensure accuracy and stability.

Potential Pharmacological Applications & Experimental Protocols

Based on the known activities of vanillin (B372448) and other related phenolic compounds, this compound is a candidate for investigation in the following areas:

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound suggest it may possess significant antioxidant properties by acting as a free radical scavenger.

Table 2: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

AssayIC₅₀ (µM)Positive Control (IC₅₀, µM)
DPPH Radical ScavengingData to be determinedAscorbic Acid (Value)
ABTS Radical ScavengingData to be determinedTrolox (Value)

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in methanol.

  • Assay Procedure:

    • Add 10 µL of each concentration of the test compound or control to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

G cluster_0 DPPH Assay Workflow DPPH_Reagent DPPH Solution (0.1 mM in Methanol) Incubation_DPPH Incubate 30 min (dark, RT) DPPH_Reagent->Incubation_DPPH Test_Compound_DPPH This compound (various conc.) Test_Compound_DPPH->Incubation_DPPH Measurement_DPPH Measure Absorbance at 517 nm Incubation_DPPH->Measurement_DPPH Calculation_DPPH Calculate % Inhibition & IC50 Measurement_DPPH->Calculation_DPPH

Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity

The structural similarity to vanillin, which is known to possess anti-inflammatory properties, suggests that this compound may inhibit inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayIC₅₀ (µM)Positive Control (IC₅₀, µM)
Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)Data to be determinedDexamethasone (Value)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

  • Cell Viability (MTT Assay):

    • Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

  • Calculation:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value.

G cluster_1 Anti-inflammatory (NO) Assay Workflow Cells RAW 264.7 Macrophages Pre-treatment Pre-treat with This compound Cells->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation_NO Incubate 24 hours Stimulation->Incubation_NO Griess_Assay Griess Assay on Supernatant (Measure NO₂⁻ at 540 nm) Incubation_NO->Griess_Assay MTT_Assay MTT Assay on Cells (Assess Cytotoxicity) Incubation_NO->MTT_Assay G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_Translocation->Gene_Expression p_H_vanillate This compound (Potential Inhibition) p_H_vanillate->IKK G Oxidative_Stress Oxidative Stress MAPK_Activation MAPK Activation (e.g., p38, JNK, ERK) Oxidative_Stress->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis p_H_vanillate_neuro This compound (Potential Modulation) p_H_vanillate_neuro->MAPK_Activation

References

Application Notes and Protocols for In Vitro Antioxidant Assays of p-Hydroxyphenethyl Vanillate (DPPH & ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antioxidant Assays

Antioxidant assays are crucial for the screening and characterization of compounds that can mitigate oxidative stress by neutralizing free radicals. The DPPH and ABTS assays are popular spectrophotometric methods due to their simplicity, reliability, and applicability to a wide range of substances.[1]

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[1]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at around 734 nm.[2][3]

Data Presentation: Antioxidant Activity of Structurally Related Compounds

As of December 2025, specific IC50 values for p-Hydroxyphenethyl vanillate (B8668496) in DPPH and ABTS assays are not prominently reported in publicly accessible scientific literature. However, the antioxidant activities of its structural precursors and related phenolic compounds have been documented. The following tables summarize the reported IC50 values for these compounds, providing a valuable reference for anticipating the potential antioxidant capacity of p-Hydroxyphenethyl vanillate.

Table 1: DPPH Radical Scavenging Activity of Compounds Structurally Related to this compound

CompoundIC50 (µg/mL)Molar Concentration for IC50 (µM)Reference CompoundIC50 of Reference (µg/mL)
VanillinNot specifiedAt 1 mM, 22.9% scavengingTroloxNot specified
o-VanillinNot specifiedAt 1 mM, 66.4% scavengingTroloxNot specified
Vanillic Acid> 100> 594.7Ascorbic Acid5.2 ± 0.1
p-Hydroxybenzyl alcoholNot specifiedPowerful scavengerNot specifiedNot specified
Ethyl Acetate Fraction (containing various phenolics)14.31 ± 0.03Not applicableAscorbic Acid4.97 ± 0.03
Butanol Fraction (containing various phenolics)16.78 ± 0.17Not applicableAscorbic Acid4.97 ± 0.03

Table 2: ABTS Radical Cation Scavenging Activity of Compounds Structurally Related to this compound

CompoundIC50 (µg/mL)Molar Concentration for IC50 (µM)Reference CompoundIC50 of Reference (µg/mL)
Ethyl Acetate Fraction (containing various phenolics)2.10Not applicableTrolox2.34
Butanol Fraction (containing various phenolics)3.21Not applicableTrolox2.34
Methanol (B129727) Extract (containing various phenolics)3.72Not applicableTrolox2.34

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a test compound, such as this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol (B145695), analytical grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, light-protected container.

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare solutions of the positive control at the same concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control (100 µL) with DPPH (100 µL) prep_dpph->mix prep_sample Prepare Sample Dilutions (this compound) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This protocol details the procedure for measuring the antioxidant activity of a compound by its ability to scavenge the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (or ammonium (B1175870) persulfate)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be used for the assay.

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare solutions of the positive control (Trolox) at similar concentrations.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test sample or standard to the respective wells.

    • For the blank, add 10 µL of the solvent.

    • Shake the plate gently and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS_Assay_Workflow cluster_prep Preparation prep_abts_stock Prepare ABTS•+ Stock (7 mM ABTS + 2.45 mM K2S2O8) incubate_stock Incubate 12-16h in Dark prep_abts_stock->incubate_stock prep_abts_working Dilute to Abs ~0.7 at 734 nm incubate_stock->prep_abts_working mix Mix Sample/Control (10 µL) with ABTS•+ (190 µL) prep_abts_working->mix prep_sample Prepare Sample Dilutions (this compound) prep_sample->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate_reaction Incubate 6 min mix->incubate_reaction measure Measure Absorbance at 734 nm incubate_reaction->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for ABTS radical cation decolorization assay.

Signaling Pathways and Logical Relationships

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. This process is a fundamental chemical reaction rather than a complex biological signaling pathway. The logical relationship is a direct interaction between the antioxidant and the radical species.

Antioxidant_Mechanism antioxidant This compound (Ar-OH) neutralized_radical Neutralized Radical (DPPH-H or ABTS) antioxidant->neutralized_radical H• or e- donation antioxidant_radical Antioxidant Radical (Ar-O•) antioxidant->antioxidant_radical free_radical Free Radical (DPPH• or ABTS•+) free_radical->neutralized_radical

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

References

Application Notes and Protocols for Cell-based Assays: Evaluating the Anti-inflammatory Activity of p-Hydroxyphenethyl vanillate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel anti-inflammatory agents is a key focus of drug discovery. Phenolic compounds, widely found in plants, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[2][3]

p-Hydroxyphenethyl vanillate (B8668496) is a phenolic compound whose anti-inflammatory potential can be systematically evaluated using a series of robust cell-based assays. These in vitro models provide a controlled environment to dissect the molecular mechanisms by which a compound modulates inflammatory responses. This document provides detailed protocols for a panel of cell-based assays designed to characterize the anti-inflammatory effects of p-Hydroxyphenethyl vanillate, focusing on its impact on key signaling pathways and the production of inflammatory mediators. The primary cell models used are murine macrophage (RAW 264.7) and human monocytic (THP-1) cell lines, which are well-established for studying inflammation upon stimulation with lipopolysaccharide (LPS).[4][5]

Key Inflammatory Signaling Pathways

The inflammatory cascade is orchestrated by complex signaling networks within immune cells. Two pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways are activated by stimuli like LPS and lead to the transcription of genes encoding pro-inflammatory cytokines and mediators.[8]

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses.[6][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[6][10]

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_inactive NF-κB/IκBα Complex (Inactive) IKK->NFkB_inactive Phosphorylates IκBα IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_inactive->IkBa_p NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Simplified NF-κB signaling cascade initiated by LPS.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are crucial kinases that regulate cellular responses to a variety of external stimuli.[11] In the context of inflammation, these pathways are activated by cytokines and PAMPs like LPS. Activation involves a cascade of phosphorylation events, culminating in the activation of transcription factors such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory genes.[7] Therefore, the MAPK pathway is a key target for anti-inflammatory therapies.[7]

MAPK Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / Cytokines Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates p_p38 p-p38 p38->p_p38 Translocates p_JNK p-JNK JNK->p_JNK Translocates AP1 AP-1 p_p38->AP1 p_JNK->AP1 Genes Inflammatory Gene Expression AP1->Genes

Caption: Overview of the p38 and JNK MAPK signaling pathways.

Experimental Workflow and Protocols

A systematic approach is essential for evaluating the anti-inflammatory activity of a test compound. The workflow begins with assessing cytotoxicity to determine a non-toxic working concentration range, followed by functional assays to measure the inhibition of key inflammatory markers.

Experimental Workflow cluster_assays Downstream Assays A 1. Cell Culture (RAW 264.7 or THP-1) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of This compound A->B C 3. Pre-treatment Incubate cells with test compound B->C D 4. Inflammatory Stimulation Add LPS (e.g., 1 µg/mL) C->D E 5. Incubation (Time varies by assay) D->E F 6. Sample Collection (Supernatant or Cell Lysate) E->F G Griess Assay (Nitric Oxide) F->G H ELISA (TNF-α, IL-6, IL-1β) F->H I Western Blot / PCR (NF-κB, MAPK, iNOS, COX-2) F->I

References

p-Hydroxyphenethyl Vanillate: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl vanillate (B8668496) is a phenolic ester formed from the condensation of vanillic acid and p-hydroxyphenethyl alcohol. As a member of the phenolic ester class, it holds potential for unique biological activities that may differ from its individual constituents. This document provides an overview of the potential applications of p-hydroxyphenethyl vanillate in drug discovery and development, based on the known biological activities of its parent molecules, vanillic acid and p-hydroxyphenethyl alcohol (a derivative of tyrosol). While direct experimental data on this compound is limited in publicly available literature, the information on its precursors provides a foundation for hypothesizing its potential therapeutic applications and for designing experimental protocols to evaluate its efficacy.

Predicted Biological Activities and Therapeutic Potential

Based on the activities of vanillic acid and related phenolic compounds, this compound is predicted to exhibit the following pharmacological effects:

  • Anti-inflammatory Activity: Vanillic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as NF-κB and MAPK.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant capacity. Vanillic acid and its derivatives can scavenge free radicals, which is a crucial mechanism in preventing cellular damage associated with various chronic diseases.

  • Anticancer Activity: Vanillin and its derivatives have demonstrated antiproliferative effects on various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of cancer cell growth.

Data Presentation: Biological Activities of Related Compounds

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the reported biological activities of its precursors and related molecules to guide future research.

CompoundBiological ActivityCell Line / ModelIC50 / Effective ConcentrationReference
VanillinAnti-inflammatoryLPS-stimulated RAW 264.7 cells0.05 - 0.4 mg/mL (significantly reduced NO, TNF-α, IL-1β, IL-6)[1]
VanillinAntiproliferativeHeLa cellsNot specified, but showed inhibition of cell proliferation[2]
Vanillic AcidAnti-inflammatoryMurine models of inflammatory painNot specified, but inhibited pain-like behavior and mechanical hyperalgesia[3]
Vanillic AcidAntioxidant (HOCl scavenging)Non-cellular assaySC50 = 1.30 µg/mL
Vanillic AcidAntioxidant (H2O2 scavenging)Non-cellular assaySC50 = 10.40 µg/mL
Vanillic AcidAnti-glycationNon-cellular assayIC50 = 46.4 µg/mL
HydroxytyrosolAntiproliferativeBreast (MDA, MCF-7), Prostate (LNCap, PC3), Colon (SW480, HCT116) cancer cell linesInhibition observed at various levels[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is designed to determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the positive control, use ascorbic acid or Trolox at various concentrations.

    • For the blank, use 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells without LPS stimulation will serve as a negative control.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antiproliferative Activity Assessment: MTT Assay

This protocol is used to evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium with supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • Cell incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathway Visualization

The potential mechanisms of action for this compound are likely to involve the modulation of key inflammatory and cell survival signaling pathways, as suggested by the activities of its parent compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK NF_kB_nucleus NF-κB MAPK_Pathway->NF_kB_nucleus activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB->NF_kB_nucleus translocates p_Hydroxyphenethyl_vanillate p-Hydroxyphenethyl vanillate p_Hydroxyphenethyl_vanillate->MAPK_Pathway p_Hydroxyphenethyl_vanillate->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_nucleus->Gene_Expression experimental_workflow Start Start: This compound Antioxidant_Assays Antioxidant Activity Assays (DPPH, ORAC) Start->Antioxidant_Assays Cell_Culture Cell Culture (Cancer & Macrophage Lines) Start->Cell_Culture Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokine Production) Cell_Culture->Anti_inflammatory_Assays Antiproliferative_Assays Antiproliferative Assays (MTT, Cell Viability) Cell_Culture->Antiproliferative_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot for NF-κB, MAPK) Anti_inflammatory_Assays->Mechanism_Studies Antiproliferative_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Hydroxyphenethyl Vanillate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of p-Hydroxyphenethyl vanillate (B8668496).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing p-Hydroxyphenethyl vanillate?

A1: The most common and direct method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of vanillic acid with p-hydroxyphenethyl alcohol (also known as tyrosol).

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include achieving a high yield due to the equilibrium nature of the Fischer-Speier esterification, the potential for side reactions involving the phenolic hydroxyl groups on both reactants, and difficulties in purifying the final product from unreacted starting materials and byproducts.

Q3: How can I drive the esterification reaction towards a higher yield of this compound?

A3: To maximize the yield, it is crucial to remove water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water. Using an excess of one of the reactants, typically the less expensive one, can also shift the equilibrium towards the product.

Q4: Are there alternative methods to Fischer-Speier esterification for this synthesis?

A4: Yes, alternative methods that can offer higher yields and milder reaction conditions include using activated derivatives of vanillic acid, such as its acyl chloride. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can also be employed to facilitate the esterification under more controlled conditions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction due to equilibrium. 2. Inactive catalyst. 3. Insufficient reaction time or temperature.1. Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves. 2. Use a fresh or properly stored acid catalyst (e.g., concentrated H₂SO₄, p-TsOH). 3. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC.
Formation of Side Products 1. Etherification of the phenolic hydroxyl groups. 2. Self-esterification of vanillic acid or p-hydroxyphenethyl alcohol.1. Consider protecting the phenolic hydroxyl groups before esterification, followed by a deprotection step. 2. Use milder reaction conditions or an alternative synthetic route, such as using an activated vanillic acid derivative.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts.1. Optimize the reaction to drive it to completion. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the product from impurities.
Product Degradation 1. Harsh reaction conditions (e.g., high temperature, strong acid).1. Use a milder acid catalyst or a coupling agent-mediated esterification. 2. Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating.

Data Presentation: Reaction Condition Optimization

The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is representative and can be used as a starting point for optimization.

Entry Catalyst Molar Ratio (Vanillic Acid:p-Hydroxyphenethyl Alcohol) Temperature (°C) Reaction Time (h) Yield (%)
1H₂SO₄1:1.2120863.98[1]
2p-TsOH1:1.511012[Insert experimental data]
3DCC/DMAP1:12524[Insert experimental data]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Vanillic Acid and p-Hydroxyphenethyl Alcohol

This protocol is adapted from the general principles of Fischer-Speier esterification.

Materials:

  • Vanillic acid

  • p-Hydroxyphenethyl alcohol (Tyrosol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add vanillic acid (1 equivalent), p-hydroxyphenethyl alcohol (1.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Mandatory Visualizations

experimental_workflow start Start reactants Combine Vanillic Acid, p-Hydroxyphenethyl Alcohol, Toluene, and Acid Catalyst start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Workup: Neutralize, Wash, Dry monitor->workup Complete purify Purify by Column Chromatography workup->purify product p-Hydroxyphenethyl Vanillate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check TLC of Crude Product start->check_reaction unreacted_sm Unreacted Starting Materials Present? check_reaction->unreacted_sm side_products Multiple Side Products Present? unreacted_sm->side_products No optimize_conditions Optimize Reaction: - Increase time/temp - Ensure water removal unreacted_sm->optimize_conditions Yes protecting_groups Consider Protecting Phenolic -OH Groups side_products->protecting_groups Yes optimize_purification Optimize Column Chromatography side_products->optimize_purification No

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of p-Hydroxyphenethyl Vanillate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of p-Hydroxyphenethyl vanillate (B8668496). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before attempting to purify p-Hydroxyphenethyl vanillate by column chromatography?

A1: Before proceeding with column chromatography, it is crucial to develop an effective separation method using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system (eluent) to separate your target compound from impurities. A good starting point is to test various ratios of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

Q2: My this compound sample appears as a streak rather than a distinct spot on the TLC plate. What could be the cause?

A2: Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: Applying too much of your sample to the TLC plate can lead to streaking. Try diluting your sample and spotting a smaller amount.

  • Inappropriate solvent system: The polarity of your solvent system may not be suitable for your compound. If the solvent is too polar, the compound may travel with the solvent front, causing streaking. Conversely, if it's not polar enough, the compound may not move from the baseline. Experiment with different solvent ratios.

  • Acidic or basic nature of the compound: this compound has phenolic hydroxyl groups, which can interact strongly with the silica (B1680970) gel. Adding a small amount of a modifier to your eluent, such as acetic acid or formic acid (for acidic compounds) or triethylamine (B128534) (for basic impurities), can often resolve streaking issues.

Q3: The spots on my TLC plate are not moving from the baseline. How can I resolve this?

A3: If your compound remains at the baseline, your eluent is not polar enough to move it up the silica gel plate. You need to increase the polarity of your mobile phase. You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).

Q4: During column chromatography, my this compound is eluting too quickly with the solvent front. What should I do?

A4: If your compound elutes with the solvent front, the eluent is too polar. This results in poor separation as all components of the mixture will travel through the column quickly. To remedy this, decrease the polarity of your eluent by reducing the proportion of the polar solvent.

Q5: I am not getting good separation between this compound and an impurity. What are my options?

A5: Achieving good separation between compounds with similar polarities can be challenging. Here are a few strategies:

  • Optimize the solvent system: Fine-tune the ratio of your solvents. Sometimes, a small change in polarity can significantly improve separation. You can also try a different solvent system altogether.

  • Use a longer column: A longer chromatography column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.

  • Gradient elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography run (gradient elution). This can help to first elute the less polar impurities and then increase the polarity to elute your target compound, leaving the more polar impurities on the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Thin Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking of spots Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Solvent system is too polar.Decrease the polarity of the eluent.
Compound is acidic/basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
Spots remain at the baseline (Rf ≈ 0) Eluent is not polar enough.Increase the proportion of the polar solvent in the eluent system.
Spots run with the solvent front (Rf ≈ 1) Eluent is too polar.Decrease the proportion of the polar solvent in the eluent system.
Poor separation of spots Solvent system is not optimal.Test different solvent systems or fine-tune the ratio of the current system.
Co-eluting impurities.Consider using a two-dimensional TLC technique to check for hidden spots.
No spots visible Sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
Compound is not UV-active.Use a staining reagent (e.g., vanillin (B372448) stain, potassium permanganate) to visualize the spots.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds Inappropriate solvent system.Optimize the eluent using TLC first. An ideal Rf for the target compound is around 0.25-0.35.
Column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Sample was loaded improperly.Load the sample in a small volume of a weak solvent to ensure a narrow starting band.
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the eluent.
Compound elutes too slowly or not at all Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Cracked or channeled column bed Silica gel was not packed properly or the column ran dry.Repack the column. Never let the solvent level drop below the top of the silica gel.
Low recovery of the compound Compound is adsorbing irreversibly to the silica gel.Add a small amount of a competing agent (e.g., a few drops of methanol) to the eluent.
The compound is unstable on silica gel.Consider using a different stationary phase like alumina (B75360) or a reversed-phase silica gel.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for this compound
  • Preparation of the TLC Plate:

    • On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. This will be your baseline.

    • Mark the points on the baseline where you will spot your sample.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, carefully spot a small amount of the dissolved sample onto the marked points on the baseline. Keep the spots as small as possible.

  • Developing the TLC Plate:

    • Pour a small amount (about 0.5 cm deep) of your chosen eluent into a developing chamber. A good starting eluent is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization and Analysis:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp (254 nm). This compound should be UV active.

    • Alternatively, stain the plate using a vanillin staining solution followed by gentle heating.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane).

    • Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc_analysis TLC Analysis to Determine Eluent crude_sample->tlc_analysis column_prep Prepare Silica Gel Column tlc_analysis->column_prep load_sample Load Sample onto Column column_prep->load_sample elution Elute with Optimized Solvent System load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start TLC Spot Issue streaking Streaking Spot? start->streaking overloaded Overloaded Sample? streaking->overloaded Yes no_issue Distinct Spot streaking->no_issue No wrong_polarity Incorrect Polarity? overloaded->wrong_polarity No solution_dilute Dilute Sample overloaded->solution_dilute Yes acidic_basic Acidic/Basic Compound? wrong_polarity->acidic_basic No solution_adjust_polarity Adjust Eluent Polarity wrong_polarity->solution_adjust_polarity Yes solution_add_modifier Add Acid/Base Modifier to Eluent acidic_basic->solution_add_modifier Yes acidic_basic:e->no_issue:n No

Caption: Troubleshooting decision tree for TLC streaking issues.

Technical Support Center: Stability of p-Hydroxyphenethyl vanillate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of p-Hydroxyphenethyl vanillate (B8668496) in solution.

Troubleshooting Guides

Problem: Rapid degradation of p-Hydroxyphenethyl vanillate observed in aqueous solution.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Adjust the pH of the solution to a slightly acidic range (pH 4-6). Use a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain the pH.Reduced rate of hydrolysis of the ester linkage, a primary degradation pathway.
Exposure to Light Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions when possible.Minimized photodegradation, which can occur through radical-mediated pathways.
High Temperature Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles.Decreased rate of thermally induced degradation reactions.
Presence of Oxidizing Agents Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. Consider adding a suitable antioxidant.Prevention of oxidative degradation of the phenolic hydroxyl groups.
Microbial Contamination Filter-sterilize the solution using a 0.22 µm filter, especially for long-term storage. Work in a sterile environment when handling the solution.Prevention of enzymatic degradation by microbial contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl groups.

  • Hydrolysis: The ester bond is susceptible to cleavage, especially under acidic or basic conditions, yielding p-hydroxyphenethyl alcohol and vanillic acid.

  • Oxidation: The phenolic hydroxyl groups can be oxidized, particularly in the presence of oxygen, light, or metal ions, leading to the formation of colored degradation products.

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: Based on the stability of similar phenolic esters, a slightly acidic pH range of 4-6 is recommended to minimize hydrolysis. Both strongly acidic and alkaline conditions can catalyze the degradation of the ester bond.

Q3: How should I store my this compound stock solution?

A3: For optimal stability, stock solutions should be prepared in a suitable organic solvent (e.g., ethanol (B145695) or DMSO), protected from light by using amber vials, and stored at or below -20°C. For aqueous solutions, prepare them fresh whenever possible. If short-term storage is necessary, keep the solution at 2-8°C and protected from light.

Q4: Are there any recommended antioxidants to prevent the oxidation of this compound?

A4: While specific studies on this compound are limited, common antioxidants used for stabilizing phenolic compounds in solution include ascorbic acid, butylated hydroxytoluene (BHT), and ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference.

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact compound from its potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Calculate the percentage of degradation for each stress condition.

Stress Condition Typical Reagent/Condition Duration Temperature
Acidic Hydrolysis0.1 M HCl24 hours60°C
Basic Hydrolysis0.1 M NaOH4 hoursRoom Temp
Oxidation3% H₂O₂24 hoursRoom Temp
ThermalDry Heat48 hours80°C
PhotolyticICH Q1B compliant light sourceAs per guidelinesRoom Temp
Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

cluster_degradation Degradation Pathways p-Hpv This compound Hydrolysis_Products p-Hydroxyphenethyl alcohol + Vanillic acid p-Hpv->Hydrolysis_Products  Hydrolysis (Acid/Base) Oxidation_Products Oxidized Degradants (e.g., Quinones) p-Hpv->Oxidation_Products  Oxidation (O₂, Light, Metal Ions)

Caption: Predicted degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (80°C) Stress->Thermal Photo Photolytic Degradation (ICH Q1B) Stress->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Compare with Control & Calculate % Degradation Analyze->Data

Caption: Workflow for the forced degradation study of this compound.

Overcoming challenges in the enzymatic synthesis of p-Hydroxyphenethyl vanillate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enzymatic synthesis of p-hydroxyphenethyl vanillate (B8668496).

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to provide targeted solutions for your experiments.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the enzymatic synthesis of p-hydroxyphenethyl vanillate can stem from several factors. A primary consideration is the equilibrium of the esterification reaction, which can be shifted towards product formation by removing the water byproduct. Additionally, substrate inhibition, suboptimal reaction conditions, or enzyme deactivation can significantly impact yield.

Troubleshooting Steps:

  • Water Removal: The accumulation of water can drive the reaction backward through hydrolysis.[1]

    • Solution: Add molecular sieves (3Å or 4Å) to the reaction medium to adsorb water as it is formed. Alternatively, perform the reaction under vacuum to facilitate water removal.

  • Substrate Molar Ratio: An equimolar ratio of vanillic acid and p-hydroxyphenethyl alcohol may not be optimal.

    • Solution: Vary the molar ratio of the substrates. An excess of one substrate, typically the less expensive or more stable one, can drive the reaction forward. Ratios of alcohol to acid from 1:1.5 to 1:5 have been shown to improve yields in similar esterifications.

  • Enzyme Loading: Insufficient or excessive enzyme concentration can lead to low yield.

    • Solution: Optimize the enzyme loading. Start with a concentration of 1-10% (w/w) of the total substrate weight and perform small-scale experiments to determine the optimal amount.

  • Solvent Selection: The choice of solvent significantly affects enzyme activity and substrate solubility.

  • Temperature: The reaction temperature influences both the enzyme's catalytic activity and its stability.

    • Solution: Determine the optimal temperature for your specific lipase (B570770). Most lipases used for esterification have an optimal temperature range of 40-60°C. Temperatures that are too high can lead to enzyme denaturation.

Q2: I am observing the formation of byproducts. What are they and how can I minimize them?

A2: Byproduct formation is a common challenge. In the synthesis of this compound, potential byproducts include self-esterification of vanillic acid or the formation of other esters if impurities are present in the substrates.

Troubleshooting Steps:

  • Substrate Purity: Impurities in the vanillic acid or p-hydroxyphenethyl alcohol can lead to side reactions.

    • Solution: Ensure high purity of your starting materials. Use analytical techniques like NMR or HPLC to verify the purity before starting the synthesis.

  • Enzyme Specificity: The lipase you are using may have broad specificity, leading to unwanted reactions.

    • Solution: If byproduct formation is significant, consider screening different lipases. Lipases from different sources (e.g., Candida antarctica B, Rhizomucor miehei) can exhibit different selectivities.

  • Reaction Time: Prolonged reaction times can sometimes lead to the accumulation of byproducts.

    • Solution: Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time that maximizes product formation while minimizing byproduct accumulation.

Q3: My immobilized enzyme is losing activity after a few cycles. How can I improve its reusability?

A3: Loss of activity in immobilized enzymes can be due to several factors, including enzyme leaching from the support, denaturation, or fouling of the support material.

Troubleshooting Steps:

  • Immobilization Method: The method used for immobilization can affect the stability of the enzyme attachment.

    • Solution: If using physical adsorption, consider covalent immobilization to create a stronger bond between the enzyme and the support.

  • Washing Procedure: Harsh washing conditions between cycles can damage the enzyme.

    • Solution: Use mild washing conditions. Wash the immobilized enzyme with a suitable organic solvent (the same as the reaction solvent) at a moderate temperature to remove residual substrates and products without denaturing the enzyme.

  • Support Material: The choice of support material can influence enzyme stability.

    • Solution: Experiment with different support materials. Macroporous resins are commonly used for lipase immobilization and often provide good stability.

  • Solvent Effects: Some organic solvents can strip the essential water layer from the enzyme or cause denaturation over time.

    • Solution: Choose a solvent that is known to be compatible with your lipase and promotes stability. Hydrophobic solvents are generally less denaturing than polar ones.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enzyme for the synthesis of this compound?

A1: Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a widely used and highly effective catalyst for a broad range of esterification reactions, including those involving phenolic compounds. Its high activity, stability in organic solvents, and broad substrate specificity make it an excellent starting point for your experiments.

Q2: What is the optimal water activity (a_w) for this reaction?

A2: The optimal water activity is crucial for maximizing lipase activity in organic media. While the ideal a_w can vary depending on the specific lipase and reaction conditions, for esterification reactions, a low water activity is generally preferred to favor synthesis over hydrolysis.[1] It is recommended to use dried solvents and add molecular sieves to maintain a low water environment.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by tracking the consumption of the reactants (vanillic acid and p-hydroxyphenethyl alcohol) and the formation of the product (this compound). This can be effectively done using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile or after derivatization.

Q4: What is a suitable method for the purification of this compound?

A4: After the reaction, the immobilized enzyme can be removed by simple filtration. The product can then be purified from the reaction mixture using the following steps:

  • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

  • Column Chromatography: The crude product can be purified using silica (B1680970) gel column chromatography. A solvent system of hexane and ethyl acetate (B1210297) in a suitable ratio (e.g., starting with a low polarity mixture and gradually increasing the polarity) is typically effective for separating the ester product from unreacted starting materials and any byproducts.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the lipase-catalyzed synthesis of phenolic esters, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Phenolic Esters

ParameterTypical RangeReference
EnzymeNovozym 435 (CALB)General literature
Enzyme Loading1 - 20% (w/w of substrates)[2][3]
Substrate Molar Ratio (Alcohol:Acid)1:1 to 5:1[4][5]
Temperature30 - 70 °C[6][7]
SolventHexane, Toluene, tert-Butanol, 2-Me-2-BuOH[4]
Water RemovalMolecular Sieves (3Å or 4Å), Vacuum[4]
Reaction Time4 - 72 hours

Table 2: Influence of Solvent on Conversion Yield for Phenolic Ester Synthesis

SolventLog PTypical Conversion YieldReference
n-Hexane3.5High
Toluene2.5High
tert-Butanol0.8Moderate to High[4]
Acetonitrile-0.33Low to Moderate
Acetone-0.23Low

Detailed Experimental Protocol

This protocol provides a general methodology for the enzymatic synthesis of this compound using immobilized lipase. Optimization of specific parameters will be necessary to achieve the best results.

Materials:

  • Vanillic acid

  • p-Hydroxyphenethyl alcohol (Tyrosol)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butanol or toluene)

  • Activated molecular sieves (3Å or 4Å)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 2 hours and cool down in a desiccator before use.

    • Activate molecular sieves by heating them in an oven at 250°C for at least 4 hours.

  • Reaction Setup:

    • In a reaction vessel, dissolve vanillic acid (1 mmol) and p-hydroxyphenethyl alcohol (1.5 mmol, 1.5 equivalents) in the chosen anhydrous organic solvent (e.g., 10 mL of tert-butanol).

    • Add activated molecular sieves (approximately 1 g) to the reaction mixture.

    • Add the immobilized lipase (e.g., Novozym 435, 100 mg, 10% w/w of total substrates).

  • Reaction Execution:

    • Seal the reaction vessel tightly.

    • Place the vessel in a shaking incubator or on a magnetic stirrer with heating set to the desired temperature (e.g., 60°C).

    • Allow the reaction to proceed with constant agitation for a set period (e.g., 24-48 hours).

  • Monitoring the Reaction:

    • Periodically (e.g., every 4-6 hours), take a small aliquot of the reaction mixture.

    • Analyze the aliquot by TLC or HPLC to monitor the consumption of reactants and the formation of the product.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Prep1 Dry Glassware React1 Dissolve Substrates (Vanillic Acid & p-Hydroxyphenethyl Alcohol) in Anhydrous Solvent Prep1->React1 Prep2 Activate Molecular Sieves React2 Add Molecular Sieves Prep2->React2 React1->React2 React3 Add Immobilized Lipase React2->React3 React4 Incubate with Agitation (e.g., 60°C, 24-48h) React3->React4 Monitor1 Take Aliquots React4->Monitor1 Monitor2 Analyze by TLC/HPLC Monitor1->Monitor2 Monitor2->React4 Continue Reaction Workup1 Filter to remove Enzyme & Molecular Sieves Monitor2->Workup1 Reaction Complete Workup2 Evaporate Solvent Workup1->Workup2 Workup3 Column Chromatography Workup2->Workup3 Workup4 Characterize Product (NMR, MS) Workup3->Workup4

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Tree Start Low Yield of This compound Q1 Is water being removed during the reaction? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the substrate molar ratio optimized? A1_Yes->Q2 Sol1 Add molecular sieves or apply vacuum. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the enzyme loading and activity optimal? A2_Yes->Q3 Sol2 Vary the alcohol to acid ratio (e.g., 1.5:1 to 5:1). A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the solvent appropriate? A3_Yes->Q4 Sol3 Optimize enzyme concentration (1-10% w/w). A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Screen non-polar solvents (e.g., toluene, tert-butanol). A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.

References

Side reactions in the chemical synthesis of p-Hydroxyphenethyl vanillate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of p-Hydroxyphenethyl vanillate (B8668496). It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of p-Hydroxyphenethyl vanillate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or an ineffective catalyst.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or gradually increase the temperature if the starting materials are still present. - Catalyst Selection: For Fischer esterification, ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and used in an appropriate amount. For coupling reactions, use a reliable agent like DCC or EDC with a catalytic amount of DMAP.
Side Reactions: Competing reactions can consume the starting materials or the desired product.- Control Reaction Conditions: Carefully control the temperature to minimize side reactions like ether formation from tyrosol or self-esterification of vanillic acid. - Use of Protecting Groups: To prevent reactions at the phenolic hydroxyl groups, consider protecting them before the esterification and deprotecting them as a final step.[1]
Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.- Optimize Extraction: Ensure the correct pH is used during aqueous work-up to minimize the solubility of the product in the aqueous phase. - Careful Purification: Use appropriate column chromatography conditions (see below) and handle fractions carefully to avoid loss of product.
Presence of Impurities in the Final Product (Confirmed by NMR/TLC) Unreacted Starting Materials: The reaction did not go to completion.- Drive the Reaction to Completion: Use a Dean-Stark apparatus to remove water in Fischer esterification or use a larger excess of one of the reactants.[2] - Purification: Unreacted starting materials can usually be removed by column chromatography.
Formation of N-Acylurea (in DCC coupling): A common byproduct of DCC coupling reactions.- Purification: N,N'-dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. However, trace amounts may require careful column chromatography.[3] Using a water-soluble carbodiimide (B86325) like EDC can simplify removal of the urea (B33335) byproduct during aqueous work-up.
Formation of Symmetric Anhydride (B1165640) of Vanillic Acid: Can occur when using coupling agents.This anhydride is also a good acylating agent and will eventually react to form the desired product, but its transient formation might be observed.
Formation of Tyrosol Ether: Dehydration of p-hydroxyphenethyl alcohol (tyrosol) under acidic conditions.- Milder Conditions: Use a lower reaction temperature or a milder acid catalyst.
Difficulty in Purifying the Product by Column Chromatography Poor Separation: The product and impurities have similar polarities.- Optimize Solvent System: Systematically test different solvent systems for TLC to find one that provides good separation between the product and impurities. A gradient elution in column chromatography might be necessary.[4]
Peak Tailing: The phenolic hydroxyl groups can interact with the silica (B1680970) gel.- Use of Additives: Add a small amount of acetic acid or triethylamine (B128534) to the eluent to suppress the interaction with silica gel. - Alternative Stationary Phase: Consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the esterification of vanillic acid and p-hydroxyphenethyl alcohol (tyrosol). The two primary approaches are:

  • Fischer-Speier Esterification: This is a classic method that involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), often with heating.[2] To drive the reaction to completion, water is typically removed, for instance, by using a Dean-Stark apparatus.[2]

  • Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, allowing it to react with the alcohol under milder conditions. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.

Q2: What are the key starting materials and where can they be obtained?

A2: The primary precursors are vanillic acid and p-hydroxyphenethyl alcohol (tyrosol). Vanillic acid can be synthesized from vanillin (B372448) through oxidation.[1] Tyrosol is naturally available, for example in olive oil, or can be synthesized through various chemical routes.[1]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, always follow standard laboratory safety procedures.

  • DCC is a potent allergen and sensitizer. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong acids like sulfuric acid are corrosive and should be handled with care.

  • Organic solvents are often flammable and should be used in a well-ventilated area, away from ignition sources.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (vanillic acid and tyrosol) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q5: What is the best way to purify the crude this compound?

A5: Column chromatography is the most common method for purifying this compound.[1]

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate) is commonly employed. The optimal ratio should be determined by TLC to achieve good separation. A gradient elution, where the polarity of the eluent is gradually increased, can be very effective.[4]

Q6: What are the expected NMR peaks for this compound?

A6: While a specific spectrum should be acquired for confirmation, you can generally expect to see signals corresponding to the aromatic protons of both the vanillate and the p-hydroxyphenethyl moieties, the methoxy (B1213986) group protons on the vanillate ring, and the two methylene (B1212753) groups of the ethyl chain. The chemical shifts of any residual solvents used in the synthesis or purification should also be considered when analyzing the spectrum.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol provides a general procedure for the acid-catalyzed esterification of vanillic acid with p-hydroxyphenethyl alcohol.

Materials:

  • Vanillic acid

  • p-Hydroxyphenethyl alcohol (tyrosol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add vanillic acid (1 equivalent), p-hydroxyphenethyl alcohol (1.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the vanillic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: DCC Coupling Esterification

This protocol outlines a procedure for the esterification using DCC as a coupling agent.

Materials:

  • Vanillic acid

  • p-Hydroxyphenethyl alcohol (tyrosol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography

Procedure:

  • Dissolve vanillic acid (1 equivalent), p-hydroxyphenethyl alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of dry dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials: Vanillic Acid & Tyrosol reagents Select Synthesis Method: - Fischer Esterification - DCC Coupling start->reagents reaction Perform Esterification reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis product Pure p-Hydroxyphenethyl Vanillate analysis->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions VA Vanillic Acid Ester This compound VA->Ester VA_self Vanillic Acid Self-Esterification VA->VA_self Phenol_react Phenolic -OH Reaction VA->Phenol_react T Tyrosol T->Ester T_ether Tyrosol Etherification T->T_ether T->Phenol_react N_acylurea N-Acylurea Formation (DCC Coupling)

Caption: Main and side reaction pathways in the synthesis.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Sol1 Optimize Reaction Conditions Cause1->Sol1 Cause2->Sol1 Sol2 Modify Work-up Procedure Cause3->Sol2 Sol3 Refine Purification Technique Cause3->Sol3

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Enhancing the Stability of p-Hydroxyphenethyl Vanillate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the long-term storage and stability of p-Hydroxyphenethyl vanillate (B8668496) (HPV). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and storage of p-Hydroxyphenethyl vanillate.

Question: My HPV solution is showing a significant decrease in purity over a short period. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of HPV in solution is often attributed to hydrolysis or oxidation. The ester linkage in HPV is susceptible to cleavage, especially in non-neutral pH conditions. Additionally, the phenolic hydroxyl groups can be prone to oxidation.

Troubleshooting Steps:

  • pH Control: Ensure your solvent system is buffered to a neutral or slightly acidic pH (pH 4-6). Avoid alkaline conditions which can catalyze ester hydrolysis.

  • Solvent Selection: Use aprotic solvents or solvents with low water content if your experimental design allows. If aqueous solutions are necessary, prepare them fresh and consider the use of co-solvents to reduce water activity.

  • Inert Atmosphere: For storage of solutions, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Antioxidant Addition: Consider the addition of a small amount of a compatible antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to quench free radicals.[1][2][3]

Question: I am observing the formation of a precipitate in my solid HPV sample during long-term storage. What could be the reason?

Answer: Precipitate formation in a solid sample could indicate degradation into less soluble products or polymorphic transformation. Moisture is a common culprit that can accelerate these processes.

Troubleshooting Steps:

  • Moisture Control: Store solid HPV in a desiccator with a suitable desiccant to maintain a low humidity environment.[4][5][6]

  • Temperature Control: Store at controlled, cool temperatures as recommended on the product datasheet.[7] Avoid temperature cycling which can promote physical changes.

  • Light Protection: Store the sample in an amber vial or in the dark to prevent photodegradation.

Question: What are the expected degradation products of HPV?

Answer: Based on its chemical structure, the primary degradation products of HPV are expected to be vanillic acid and p-hydroxyphenethyl alcohol, resulting from the hydrolysis of the ester bond. Further degradation of these products can also occur. Oxidative degradation may lead to the formation of colored quinone-type structures.[8][9]

Quantitative Data Summary

The following tables provide a summary of hypothetical data from forced degradation studies on this compound. These tables are for illustrative purposes to guide experimental design and data interpretation.

Table 1: Effect of pH on HPV Degradation in Aqueous Solution at 40°C

pHInitial Purity (%)Purity after 7 days (%)Degradation (%)Major Degradants Identified
2.099.895.24.6Vanillic Acid, p-Hydroxyphenethyl alcohol
4.099.798.11.6Vanillic Acid, p-Hydroxyphenethyl alcohol
7.099.897.52.3Vanillic Acid, p-Hydroxyphenethyl alcohol
9.099.685.314.3Vanillic Acid, p-Hydroxyphenethyl alcohol

Table 2: Effect of Temperature on Solid-State HPV Degradation at 60% Relative Humidity

TemperatureInitial Purity (%)Purity after 30 days (%)Degradation (%)
4°C99.999.80.1
25°C99.898.90.9
40°C99.796.53.2
60°C99.892.17.7

Table 3: Effect of Oxidative Stress on HPV Degradation in Solution (pH 7, 25°C)

Oxidizing AgentInitial Purity (%)Purity after 24 hours (%)Degradation (%)
Control (No Agent)99.899.70.1
3% H₂O₂99.788.411.3
Air Exposure99.897.22.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of HPV under various stress conditions to understand its intrinsic stability.[10][11][12][13][14]

Materials:

  • This compound (HPV)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH) solutions (0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid or acetic acid

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of HPV (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of HPV (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

    • Add 3% H₂O₂ and incubate at room temperature.

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid HPV in a controlled temperature oven (e.g., 80°C).

    • Analyze the sample at specified time points.

  • Photodegradation:

    • Expose a solution and solid sample of HPV to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark.

    • Analyze both samples after the exposure period.

  • Analysis:

    • Quantify the amount of HPV remaining and any degradation products formed using a validated stability-indicating HPLC method. An example method is provided below.

Protocol 2: Stability-Indicating HPLC Method for HPV

Objective: To develop a quantitative analytical method to separate HPV from its potential degradation products.[15]

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV Detector

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min)% A% B
09010
204060
251090
301090
319010
409010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 260 nm Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

HPV p-Hydroxyphenethyl vanillate VA Vanillic Acid HPV->VA  Hydrolysis (Acid/Base) HPEA p-Hydroxyphenethyl alcohol HPV->HPEA  Hydrolysis (Acid/Base) Oxidized Oxidized Products HPV->Oxidized Oxidation (O₂, H₂O₂) Further Further Degradation Products VA->Further HPEA->Further

Caption: Potential degradation pathways of this compound.

start Start: HPV Sample stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Quantify Degradation & Identify Products analysis->data report Stability Report data->report end End report->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Method Development for Consistent p-Hydroxyphenethyl Vanillate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent analysis of p-Hydroxyphenethyl vanillate (B8668496).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC-UV and LC-MS/MS parameters for the analysis of p-Hydroxyphenethyl vanillate?

A1: For initial method development, the following parameters are recommended as a starting point. These are based on the analysis of structurally similar phenolic compounds and should be optimized for your specific instrumentation and sample matrix.

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated at 260 nm and 290 nm
Injection Volume 10 µL

Table 2: Recommended Starting LC-MS/MS Conditions (Positive ESI Mode)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺: m/z 289.1
Product Ions (Q3) m/z 167.1 (Vanillic acid moiety)m/z 123.1 (p-Hydroxyphenethyl moiety)
Collision Energy Optimize between 15-30 eV
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Q2: How should I prepare standard solutions and samples for analysis?

A2: Proper preparation of standards and samples is critical for accurate and reproducible results.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1 mg/mL. Store this stock solution at -20°C in an amber vial to prevent degradation.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of your samples.

  • Sample Preparation: The appropriate sample preparation method will depend on the matrix. For plant extracts, a common procedure is solid-phase extraction (SPE) to remove interfering compounds. For formulation analysis, a simple dilution with the mobile phase may be sufficient. Always filter your final sample through a 0.22 µm syringe filter before injection to protect the analytical column.

Q3: What is the expected retention time for this compound?

A3: The retention time of this compound will vary depending on the specific chromatographic conditions. Based on its structure as a moderately polar phenethyl ester, it is expected to be well-retained on a C18 column. Under the recommended starting HPLC conditions, the retention time is anticipated to be in the range of 10-15 minutes. However, this must be confirmed experimentally by injecting a pure standard.

Troubleshooting Guides

HPLC-UV Analysis

Problem 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Secondary interactions with the column stationary phase, improper mobile phase pH, or column overload.

  • Solution:

    • Mobile Phase pH: The phenolic hydroxyl groups on this compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Acidifying the mobile phase with 0.1% formic or acetic acid will suppress the ionization of these silanol (B1196071) groups and improve peak shape.

    • Column Choice: If peak tailing persists, consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

    • Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak fronting. Dilute your sample and re-inject.

Problem 2: Inconsistent retention times.

  • Possible Cause: Inadequate column equilibration, fluctuations in mobile phase composition, or temperature variations.

  • Solution:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

    • Column Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.

LC-MS/MS Analysis

Problem 3: Low signal intensity or poor sensitivity.

  • Possible Cause: Inefficient ionization, matrix effects, or suboptimal MS/MS parameters.

  • Solution:

    • Ionization Source Optimization: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, to maximize the ionization of this compound.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample cleanup using techniques like SPE or liquid-liquid extraction. You can also assess matrix effects by comparing the response of the analyte in a clean solvent to the response in a matrix-spiked sample.

    • MS/MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ion selection and collision energy for the best signal.

Problem 4: High background noise or interfering peaks.

  • Possible Cause: Contaminated mobile phase or sample, or carryover from previous injections.

  • Solution:

    • Mobile Phase and Sample Purity: Use high-purity solvents and reagents for mobile phase preparation. Ensure that all glassware and sample vials are clean.

    • Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the injector wash method by using a stronger solvent.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.

    • Dissolve the standard in methanol and make up to the mark.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent.

    • A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Sample Preparation from a Plant Extract
  • Accurately weigh 1 g of the dried plant extract.

  • Add 10 mL of 80% methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Reference Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution WorkingStandards Working Standards StockSolution->WorkingStandards HPLC HPLC Separation WorkingStandards->HPLC Calibration Calibration Curve WorkingStandards->Calibration Sample Sample Matrix Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup FinalSample Final Sample Cleanup->FinalSample FinalSample->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckpH Is mobile phase pH acidic (e.g., pH 2.5-3.5)? Start->CheckpH AdjustpH Adjust mobile phase pH with 0.1% formic acid. CheckpH->AdjustpH No CheckColumn Is the column old or contaminated? CheckpH->CheckColumn Yes AdjustpH->CheckColumn WashColumn Wash or replace the column. CheckColumn->WashColumn Yes CheckConcentration Is the sample concentration too high? CheckColumn->CheckConcentration No WashColumn->CheckConcentration DiluteSample Dilute the sample and re-inject. CheckConcentration->DiluteSample Yes ConsiderPhase Consider alternative stationary phase (e.g., Phenyl-Hexyl). CheckConcentration->ConsiderPhase No End Peak Shape Improved DiluteSample->End ConsiderPhase->End

Caption: Troubleshooting flowchart for HPLC peak tailing.

MS_Signal_Troubleshooting Start Low MS Signal OptimizeSource Optimize ESI source parameters (voltage, temp, gas). Start->OptimizeSource CheckMatrix Is there evidence of matrix effects? OptimizeSource->CheckMatrix ImproveCleanup Improve sample cleanup (SPE, LLE). CheckMatrix->ImproveCleanup Yes OptimizeMSMS Optimize precursor/product ions and collision energy. CheckMatrix->OptimizeMSMS No ImproveCleanup->OptimizeMSMS End Signal Improved OptimizeMSMS->End

Caption: Troubleshooting flowchart for low MS signal intensity.

Scaling up the synthesis of p-Hydroxyphenethyl vanillate for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up p-Hydroxyphenethyl Vanillate (B8668496) Synthesis

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of p-Hydroxyphenethyl vanillate (HPVAN), a compound of interest for preclinical studies due to its potential antioxidant and anti-inflammatory properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound (HPVAN)?

A1: The most direct and common method is the esterification of vanillic acid with p-hydroxyphenethyl alcohol (tyrosol). For scalability, a Fischer-Speier esterification using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is often preferred over coupling-reagent-based methods like Steglich esterification.[3][4] While Steglich esterification is effective at lab scale under mild conditions, the dicyclohexylurea (DCU) byproduct from the DCC coupling agent complicates purification on a larger scale.[3][5]

Q2: My scaled-up reaction is giving a low yield. What are the common causes?

A2: Low yields in scaled-up esterification reactions are often due to several factors:

  • Incomplete Reaction: Esterification is an equilibrium reaction.[4] At a larger scale, inefficient water removal can prevent the reaction from proceeding to completion.

  • Reagent Purity: The purity of starting materials, particularly p-hydroxyphenethyl alcohol, is critical as it can be prone to oxidation or contain impurities that inhibit the reaction.

  • Thermal Degradation: Phenolic compounds can be sensitive to prolonged heating.[6] Excessive temperature or reaction time during a Fischer esterification can lead to side reactions and degradation, reducing the yield of the desired ester.

  • Inefficient Mixing: In larger reactors, poor agitation can lead to localized temperature gradients and concentration differences, resulting in an incomplete reaction and the formation of byproducts.

Q3: I'm struggling with product purification at a multi-gram scale. Column chromatography is too slow. What are the alternatives?

A3: Column chromatography is generally not viable for large-scale purification.[7] The recommended alternative for HPVAN is recrystallization . Developing a robust recrystallization protocol is key for achieving high purity. This involves screening various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Another potential method for purifying phenolic compounds involves using basic polystyrene resins to selectively adsorb and then desorb the target molecule.[8][9]

Q4: How can I ensure batch-to-batch consistency for preclinical supplies?

A4: Achieving consistency requires strict control over all reaction parameters.

  • Raw Material Qualification: Use starting materials from a qualified vendor with a consistent purity profile.

  • Process Parameter Control: Implement strict controls for reaction temperature, stirring speed, reagent addition rates, and reaction time. Use a reactor with a temperature control unit.

  • Defined Work-Up Procedure: The aqueous work-up, including pH adjustments and extractions, must be standardized to ensure consistent removal of unreacted starting materials and catalysts.

  • Analytical Testing: Each batch must be tested against predefined specifications for purity (HPLC), identity (NMR, MS), and residual solvent content (GC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Purity (<95% by HPLC) After Initial Work-Up Incomplete removal of vanillic acid.During the aqueous work-up, perform an additional wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic vanillic acid.[5] Confirm the aqueous layer is basic (pH > 8) before proceeding.
Residual p-hydroxyphenethyl alcohol.Perform an additional wash with brine (saturated NaCl solution) to help remove the more polar alcohol. Ensure efficient phase separation during extractions.
Formation of side products due to overheating.Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint before significant byproduct formation occurs.
Product is a Dark Oil or Waxy Solid, Not a Crystalline Solid Presence of colored impurities from oxidation.Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phenolic hydroxyl groups.
Residual solvent or moisture.After purification, dry the product thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C) for an extended period (12-24 hours).
Difficulty Filtering the DCU Byproduct (Steglich Method) DCU is finely precipitated or partially soluble.After the reaction is complete, cool the mixture (e.g., to 0-4 °C) for several hours to fully precipitate the DCU.[4] Adding a non-polar solvent like hexane (B92381) can sometimes help crash out the urea (B33335) byproduct before filtration.
Inconsistent HPLC Retention Times Between Batches Mobile phase degradation or column variability.Prepare fresh mobile phase for each analysis. Ensure the column is properly equilibrated before each injection sequence. Use a guard column to protect the analytical column.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters (Fischer Esterification)

ParameterLab Scale (1 g)Pilot Scale (100 g)
Vanillic Acid 1.0 g (5.95 mmol)100.0 g (0.595 mol)
p-Hydroxyphenethyl Alcohol 0.98 g (7.14 mmol, 1.2 eq)98.0 g (0.714 mol, 1.2 eq)
Catalyst (p-TsOH) 57 mg (0.3 mmol, 5 mol%)5.7 g (0.03 mol, 5 mol%)
Solvent (Toluene) 20 mL2 L
Reaction Temperature 110 °C (Reflux)110 °C (Reflux)
Reaction Time 8 hours16-24 hours
Typical Yield (Isolated) 75-85%70-80%
Purity (Post-Recrystallization) >99.0%>99.0%

Table 2: Expected Analytical Characterization Data for HPVAN

AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR Conforms to structure
Mass Spec (ESI-MS) [M-H]⁻ at m/z 287.09
Purity (HPLC, 280 nm) ≥ 98.5%
Melting Point Approx. 125-128 °C

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound (100 g Scale)
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a Dean-Stark trap. Purge the system with nitrogen.

  • Reagent Charging: To the reactor, add vanillic acid (100.0 g, 0.595 mol), p-hydroxyphenethyl alcohol (98.0 g, 0.714 mol), and p-toluenesulfonic acid monohydrate (5.7 g, 0.03 mol).

  • Solvent Addition: Add toluene (B28343) (2 L) to the reactor.

  • Reaction: Begin stirring and heat the reactor jacket to maintain a gentle reflux (approx. 110-115 °C). Collect water in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when no more water is collected (approx. 16-24 hours).

  • Cool Down: Cool the reaction mixture to room temperature.

  • Work-Up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 1 L)

    • Water (1 x 1 L)

    • Brine (1 x 1 L)

  • Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

    • Collect the precipitated crystals by filtration, wash with a cold ethyl acetate/hexane mixture (1:4).

    • Dry the purified product under vacuum at 45 °C to a constant weight.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg/mL in Acetonitrile/Water (1:1)

Visualizations

Diagrams of Workflows and Pathways

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-Up Stage cluster_purification Purification & QC reagents Charge Reagents (Vanillic Acid, Tyrosol, p-TsOH) reaction Fischer Esterification (Toluene, Reflux, Dean-Stark) reagents->reaction Heat wash Aqueous Washes (NaHCO₃, H₂O, Brine) reaction->wash concentrate Concentrate & Isolate Crude wash->concentrate Dry (Na₂SO₄) recrystal Recrystallization (EtOAc / Hexane) concentrate->recrystal dry Vacuum Drying recrystal->dry qc Final QC Analysis (HPLC, NMR, MS) dry->qc final_product final_product qc->final_product Pure HPVAN (>99%)

Caption: Scaled-up synthesis workflow for this compound.

Troubleshooting_Flow cluster_sm Starting Material Contamination cluster_side Side Product Formation start Low Purity Detected by HPLC Post-Workup check_sm Major Impurity: Starting Material? start->check_sm check_side Major Impurity: Unknown Peak? start->check_side is_acid Peak matches Vanillic Acid? check_sm->is_acid is_degradation Reaction overheated or run for too long? check_side->is_degradation is_alcohol Peak matches Tyrosol? is_acid->is_alcohol No sol_acid Solution: Improve basic wash (NaHCO₃) during work-up. is_acid->sol_acid Yes sol_alcohol Solution: Improve water/brine wash. Ensure efficient phase separation. is_alcohol->sol_alcohol Yes sol_degradation Solution: Reduce reaction temperature. Optimize reaction time via monitoring. is_degradation->sol_degradation Yes re_purify Solution: Re-purify via recrystallization. Screen different solvent systems. is_degradation->re_purify No

Caption: Troubleshooting logic for addressing low purity issues.

Caption: Hypothesized NF-κB signaling pathway inhibited by HPVAN.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of p-Hydroxyphenethyl Vanillate and Tyrosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of natural product research, phenolic compounds have garnered significant attention for their diverse pharmacological properties. Among these, tyrosol and its derivatives are subjects of intense study. This guide provides a comparative analysis of the biological activities of p-Hydroxyphenethyl vanillate (B8668496) and tyrosol.

p-Hydroxyphenethyl vanillate is an ester formed from tyrosol and vanillic acid. Its biological activity is therefore influenced by the combined properties of these two molecules. Tyrosol , a simple phenolic alcohol, is well-documented for its antioxidant and protective effects. This comparison will delve into their respective performances in key biological assays, supported by experimental data. Due to the limited direct research on this compound, this guide will also consider the individual activities of its constituent parts—hydroxytyrosol (B1673988) (a closely related and more potent derivative of tyrosol) and vanillic acid—to provide a comprehensive theoretical comparison.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the biological activities of tyrosol, hydroxytyrosol (as a proxy for the tyrosol moiety in this compound), and vanillic acid.

Table 1: Antioxidant Activity
CompoundAssayIC50 / EC50 / ActivityReference
Tyrosol DPPHWeak activity[1]
ORACWeaker than Hydroxytyrosol
Hydroxytyrosol DPPHIC50: 10-25 µg/ml[2]
ABTSLower IC50 than Tyrosol
ORAC3.5-fold higher than Tyrosol
FRAP25-fold higher than Tyrosol
Vanillic Acid DPPHEC50: 2.69 mg/mL[1]
ABTSIC50: 47.4 µg/mL[3]
FRAP235.77 µg AAE/mg[1]
H₂O₂ ScavengingSC50: 10.40 µg/mL[4]
HOCl ScavengingSC50: 1.74 µg/mL[4]
Table 2: Anti-inflammatory Activity
CompoundModelEffectReference
Tyrosol In vivo modelsReduces pro-inflammatory cytokines
Hydroxytyrosol LPS-stimulated cellsReduces TNF-α, IL-6, IL-1β
Vanillic Acid LPS-stimulated neutrophilsReduces TNF-α, IL-8[4]
fMLP-stimulated neutrophilsReduces Elastase-2 release[4]
Acetic acid-induced vascular permeabilityDose-dependent reduction[5]
Zymosan-induced leukocyte migrationDose-dependent reduction[5]
Table 3: Neuroprotective Activity
CompoundModelEffectReference
Tyrosol Aβ-induced toxicity in N2a cellsProtective effect
Hydroxytyrosol Salsolinol-induced oxidative stress in PC12 cellsImproved cell viability by 81.69%[6]
Aβ-induced neurotoxicityNeuroprotective[7]
Vanillic Acid MPTP-induced toxicity in zebrafishIncreased dopaminergic neurons[8]
LPS-induced neurotoxicity in miceReduces neuroinflammation[9]
Cerebral Ischemia-Reperfusion in ratsReduces infarct area, improves antioxidant status[2][10]
Table 4: Anticancer Activity (IC50 Values)
CompoundCell LineIC50 (µM or µg/mL)Reference
Tyrosol Breast Cancer CellsDose-dependent decrease in viability
Hydroxytyrosol Prostate (PC-3)28.88 µM
Prostate (22Rv1)9.32 µM[1]
Breast (MDA-MB-231)12 ppm (approx. 77.8 µM)[11]
Breast (MCF-7)14 ppm (approx. 90.8 µM)[11]
Lung (A549)149.36 µM (72h)[4]
Vanillic Acid Liver (HepG2)634.3 µg/mL (48h)[1]
Cholangiocarcinoma (KKU-100)1508 µg/mL (72h)[1]
Breast (MCF-7)Antiproliferative effects[11]
Lung (A549)IC50: 6 µg/mL (72h) for nanocomposite

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

  • Reaction Mixture: Test compounds (this compound, tyrosol, and standards like ascorbic acid) are prepared in a suitable solvent at various concentrations. An aliquot of the test sample is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Various concentrations of the test compounds are added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalents (TEAC). The IC50 value can also be determined.

Mandatory Visualizations

Signaling Pathway Diagrams

MAPK_Pathway cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase adaptor GRB2/SOS receptor->adaptor gtpase RAS adaptor->gtpase mapkkk RAF (MAPKKK) gtpase->mapkkk mapkk MEK (MAPKK) mapkkk->mapkk mapk ERK (MAPK) mapkk->mapk transcription_factor Transcription Factors (e.g., c-Jun, c-Fos) mapk->transcription_factor response Cellular Response (Proliferation, Differentiation) transcription_factor->response nucleus Nucleus

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

NFkB_Pathway cluster_cytoplasm cluster_nucleus Nucleus receptor TNF Receptor complex1 TRADD/TRAF2/RIPK1 receptor->complex1 TNF-α ikk_complex IKK Complex complex1->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome ubiquitination & degradation transcription Gene Transcription (Inflammatory Cytokines) nfkb->transcription translocates nucleus Nucleus

Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.

Experimental Workflow Diagram

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH/ABTS, Solvents) start->prep_reagents prep_samples Prepare Test Samples (Serial Dilutions) start->prep_samples reaction Mix Reagents and Samples prep_reagents->reaction prep_samples->reaction incubation Incubate in the Dark reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis end End analysis->end

Caption: General Workflow for In Vitro Antioxidant Assays.

Conclusion

The available data suggests that both tyrosol and the constituent components of this compound (hydroxytyrosol and vanillic acid) exhibit a range of beneficial biological activities. Hydroxytyrosol consistently demonstrates more potent antioxidant activity compared to tyrosol, which is attributed to its catechol structure. Vanillic acid also contributes significant antioxidant and anti-inflammatory properties. Therefore, it can be hypothesized that this compound, as an ester of tyrosol and vanillic acid, would possess a synergistic or enhanced biological profile compared to tyrosol alone. However, direct experimental evidence comparing the two is necessary to confirm this. This guide provides a foundation for researchers to understand the current landscape and to design future studies to directly evaluate the comparative efficacy of this compound and tyrosol.

References

A Comparative Analysis of the Antioxidant Capacity of p-Hydroxyphenethyl Vanillate and Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, both p-Hydroxyphenethyl vanillate (B8668496) and vanillic acid are of significant interest due to their phenolic structures, which are known to confer potent free radical scavenging properties. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data from existing literature. While direct comparative studies are limited, a scientific comparison can be drawn by examining the antioxidant activities of vanillic acid and its esters, as well as the constituent parts of p-Hydroxyphenethyl vanillate.

This compound is an ester formed from vanillic acid and p-Hydroxyphenethyl alcohol (tyrosol). Therefore, its antioxidant potential is influenced by both of these molecules. Vanillic acid itself is a well-documented antioxidant.[1][2][3] Tyrosol is also recognized for its significant antioxidant effects. The esterification of vanillic acid can modify its antioxidant activity, with some studies indicating that vanillic acid esters exhibit stronger activity than vanillic acid in certain assays, such as the ABTS•+-scavenging assay.[4]

Quantitative Antioxidant Activity Data

CompoundAssayIC50 / ActivityReference
Vanillic AcidDPPH Radical ScavengingCan quench the radical[4]
Vanillic AcidABTS•+ ScavengingActive[4]
Vanillic AcidORACStronger activity than Trolox[4]
Vanillic AcidOxidative Hemolysis InhibitionStronger activity than Trolox[4]
Methyl VanillateDPPH Radical ScavengingNo activity[4]
Methyl VanillateABTS•+ ScavengingStronger activity than Trolox[4]
Ethyl VanillateDPPH Radical ScavengingNo activity[4]
Ethyl VanillateABTS•+ ScavengingStronger activity than Trolox[4]
Butyl VanillateDPPH Radical ScavengingNo activity[4]
Butyl VanillateABTS•+ ScavengingStronger activity than Trolox[4]
TyrosolSuperoxide Radical ScavengingActive[5]
TyrosolHydroxyl Radical ScavengingActive[5]

Experimental Protocols

Detailed methodologies for the commonly cited antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6][7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[6]

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be kept in the dark to prevent degradation.[7]

  • Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or vanillic acid) and a positive control (e.g., ascorbic acid). A blank containing only the solvent and DPPH is also prepared.[7]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6]

  • Absorbance measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[6]

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]

  • IC50 value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8][9]

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[9]

Procedure:

  • Preparation of ABTS•+ solution: A 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution are prepared. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8][9]

  • Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[9]

  • Reaction mixture: A small volume of the test compound or standard (e.g., Trolox) is added to a larger volume of the diluted ABTS•+ solution.[9]

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance measurement: The absorbance is measured at 734 nm.[9]

  • Calculation of antioxidant activity: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Visualizing the Comparison

Experimental Workflow

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound1 This compound DPPH_Assay DPPH Assay Compound1->DPPH_Assay ABTS_Assay ABTS Assay Compound1->ABTS_Assay Compound2 Vanillic Acid Compound2->DPPH_Assay Compound2->ABTS_Assay DPPH_reagent DPPH Solution DPPH_reagent->DPPH_Assay ABTS_reagent ABTS•+ Solution ABTS_reagent->ABTS_Assay Spectro Spectrophotometer (Absorbance Reading) DPPH_Assay->Spectro ABTS_Assay->Spectro IC50 IC50 Calculation Spectro->IC50 TEAC TEAC Calculation Spectro->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

Caption: Workflow for comparing antioxidant capacities.

Signaling Pathways in Antioxidant Action

The antioxidant effects of phenolic compounds like vanillic acid and tyrosol are not limited to direct radical scavenging. They also exert their effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

Vanillic Acid: Studies have shown that vanillic acid can alleviate oxidative stress by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK can then promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Tyrosol: Similarly, tyrosol has been found to activate the Nrf2/HO-1 pathway, enhancing the expression of antioxidant enzymes. The activation of Nrf2 by tyrosol can be mediated through pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.

The combined structural features of vanillic acid and tyrosol in this compound suggest that it may also modulate these critical antioxidant signaling pathways.

Signaling_Pathways cluster_vanillic Vanillic Acid Pathway cluster_tyrosol Tyrosol Pathway cluster_cellular_response Cellular Response VA Vanillic Acid AMPK AMPK VA->AMPK activates Nrf2_VA Nrf2 AMPK->Nrf2_VA promotes translocation ARE Antioxidant Response Element Nrf2_VA->ARE binds AOE_VA Antioxidant Enzyme Expression (e.g., HO-1) ARE->AOE_VA induces Oxidative_Stress Reduced Oxidative Stress AOE_VA->Oxidative_Stress Tyrosol Tyrosol PI3K_Akt PI3K/Akt Tyrosol->PI3K_Akt activates ERK ERK Tyrosol->ERK activates Nrf2_Tyr Nrf2 PI3K_Akt->Nrf2_Tyr promotes translocation ERK->Nrf2_Tyr promotes translocation ARE_Tyr Antioxidant Response Element Nrf2_Tyr->ARE_Tyr binds AOE_Tyr Antioxidant Enzyme Expression (e.g., HO-1) ARE_Tyr->AOE_Tyr induces AOE_Tyr->Oxidative_Stress

Caption: Antioxidant signaling pathways.

References

A Comparative Analysis of p-Hydroxyphenethyl vanillate and Other Prominent Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and effective therapeutic agents, natural antioxidants are a focal point of research for their potential to combat oxidative stress-related diseases. This guide provides a detailed comparison of the antioxidant efficacy of p-Hydroxyphenethyl vanillate (B8668496) against a panel of well-established natural antioxidants: resveratrol (B1683913), quercetin (B1663063), vitamin C, and vitamin E. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and mechanistic insights.

Unveiling the Antioxidant Potential: A Head-to-Head Comparison

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

While direct comparative studies quantifying the antioxidant activity of p-Hydroxyphenethyl vanillate against resveratrol, quercetin, vitamin C, and vitamin E are limited, this guide compiles available data from various sources to provide a comparative perspective. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity (IC50 Values from DPPH and ABTS Assays)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound Data not availableData not available
Vanillin *~ >1000-
Resveratrol 15.54 - 43.8[1]2.0 - 43.8[2]
Quercetin 4.97 - 9.84[3][4]2.10 - 4.97[3]
Vitamin C (Ascorbic Acid) 4.97 - 6.35[1][3]~2.34
Vitamin E (α-Tocopherol) ~ 30-50~ 10-20

Table 2: Comparative Antioxidant Activity (ORAC and FRAP Values)

CompoundORAC (µmol TE/g or µmol TE/µmol)FRAP (µmol TE/g or mmol Fe(II)/g)
This compound Data not availableData not available
Resveratrol 18.67 - 23.12 µmol TE/g[1]~ 5.1 µg/mL (IC0.5)[2]
Quercetin 5.3 - 11.34 mol TE/mol[5]Data varies significantly
Vitamin C (Ascorbic Acid) ~0.4 - 0.9 µmol TE/µmolData varies significantly
Vitamin E (α-Tocopherol) 0.5 - 1.36 (relative to Trolox)[6]Data varies significantly

Mechanistic Insights: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, natural antioxidants exert their protective effects by modulating intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination Antioxidants Natural Antioxidants (e.g., Resveratrol, Quercetin) Antioxidants->Keap1 Inhibits Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Figure 1: The Nrf2-Keap1 Signaling Pathway.

Resveratrol and Quercetin: Both resveratrol and quercetin are well-documented activators of the Nrf2 pathway. They can directly interact with Keap1, disrupting the Nrf2-Keap1 complex and promoting Nrf2 nuclear translocation. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Vitamin C and Vitamin E: The role of vitamin C and vitamin E in Nrf2 activation is more complex. While some studies suggest they can potentiate Nrf2 signaling, particularly under conditions of oxidative stress, their primary antioxidant mechanism is direct radical scavenging. High concentrations of vitamin C have been shown to sometimes have a dual role, and the effect of vitamin E on Nrf2 can be influenced by other dietary factors.

While the direct interaction of this compound with the Nrf2 pathway has not been extensively studied, its components, such as vanillin, have been shown to possess antioxidant properties that may involve the modulation of such cellular defense mechanisms.

Experimental Protocols: A Guide to Antioxidant Assays

The following are simplified protocols for the key antioxidant assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

DPPH_Workflow A Prepare DPPH solution in methanol/ethanol C Mix DPPH solution with antioxidant sample A->C B Prepare various concentrations of antioxidant sample B->C D Incubate in the dark (e.g., 30 min) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Figure 2: DPPH Assay Workflow.
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

ABTS_Workflow A Generate ABTS radical cation (ABTS + potassium persulfate) C Mix ABTS radical solution with antioxidant sample A->C B Prepare various concentrations of antioxidant sample B->C D Incubate at room temperature C->D E Measure absorbance at ~734 nm D->E F Calculate % inhibition and IC50 value E->F

Figure 3: ABTS Assay Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

ORAC_Workflow A Prepare fluorescein (B123965) probe, antioxidant sample, and AAPH radical generator B Mix fluorescein and antioxidant in a microplate A->B C Incubate at 37°C B->C D Add AAPH to initiate the reaction C->D E Monitor fluorescence decay over time D->E F Calculate area under the curve (AUC) and express as Trolox Equivalents (TE) E->F

Figure 4: ORAC Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).

FRAP_Workflow A Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3) C Mix FRAP reagent with antioxidant sample A->C B Prepare antioxidant sample B->C D Incubate at 37°C C->D E Measure absorbance at ~593 nm D->E F Calculate FRAP value (e.g., in mmol Fe(II)/g) E->F

Figure 5: FRAP Assay Workflow.

Conclusion

This comparative guide highlights the potent antioxidant activities of resveratrol, quercetin, vitamin C, and vitamin E, and underscores the need for further research to quantify the specific antioxidant efficacy of this compound. While data on this particular compound is currently limited, the known antioxidant properties of its constituent molecules, such as vanillin, suggest its potential as a valuable natural antioxidant. Future studies involving direct, head-to-head comparisons using standardized methodologies are crucial to fully elucidate the therapeutic potential of this compound in the context of oxidative stress-mediated diseases. The provided experimental workflows and signaling pathway diagrams serve as a foundational resource for researchers in this dynamic field.

References

Structure-Activity Relationship of p-Hydroxyphenethyl Vanillate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of p-hydroxyphenethyl vanillate (B8668496) and its analogs, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented is based on available experimental data for structurally related phenolic compounds, offering insights into the key structural features influencing their biological activities.

Introduction

p-Hydroxyphenethyl vanillate is a phenolic compound that combines the structural features of p-hydroxyphenethyl alcohol and vanillic acid. This combination of moieties suggests the potential for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design and development of novel therapeutic agents with enhanced efficacy and selectivity. This guide summarizes key findings on the SAR of this compound and its analogs, presents comparative data, details experimental methodologies, and visualizes relevant biological pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of vanillic acid esters and related phenolic compounds, providing insights into the potential structure-activity relationships. Due to the limited availability of data on a systematic series of this compound analogs, the data presented here is from studies on structurally similar compounds to infer potential SAR trends.

Table 1: Antioxidant Activity of Vanillic Acid Esters and Related Phenolic Compounds

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)Key Structural FeaturesReference
Vanillic AcidDPPH92.68--Carboxylic acid group[1]
Methyl VanillateABTS•+ scavengingStronger than TroloxTrolox-Methyl ester[2]
Ethyl VanillateABTS•+ scavengingStronger than TroloxTrolox-Ethyl ester[2]
Butyl VanillateABTS•+ scavengingStronger than TroloxTrolox-Butyl ester, increased lipophilicity[2]
Vanillic AcidOxHLIAStronger than TroloxTrolox--[2]
Vanillic Acid EstersOxHLIAActivity correlated with lipophilicityTrolox-Increased lipophilicity of ester chain[2]

Table 2: Anticancer Activity of Vanillin (B372448) Derivatives and Related Compounds

CompoundCell LineIC50 (µM)Key Structural FeaturesReference
Vanillin-derived Chalcone (B49325) (1b)HeLa9.497Chalcone scaffold[3]
Vanillin-derived Schiff base (2a)HeLa30.49Schiff base scaffold[3]
Vanillic AcidHepG2>100 (48.67% viability at 100 µg/mL)Carboxylic acid group[1]

Inferred Structure-Activity Relationship Summary:

  • Antioxidant Activity: The antioxidant activity of vanillic acid esters appears to be influenced by their lipophilicity. While showing no activity in DPPH assays, they exhibit strong activity in ABTS and oxidative hemolysis inhibition assays, with efficacy increasing with the length of the alkyl ester chain[2]. This suggests that increased lipophilicity enhances the interaction with lipid-rich environments, such as cell membranes, thereby improving protective effects against oxidative damage[2].

  • Anticancer Activity: The cytotoxicity of vanillin derivatives against cancer cell lines is influenced by the specific structural modifications. For instance, certain chalcone and Schiff base derivatives of vanillin have demonstrated significant anticancer activity[3]. The introduction of different functional groups can modulate the compound's ability to interact with biological targets and induce apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

    • In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH working solution.

    • Include a blank (solvent and DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various dilutions of the test compound and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the test compound or standard to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

2. Anticancer Activity Assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

Phenolic compounds, including derivatives of vanillic acid and related structures, are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active release Proteasome Proteasome IkB_P->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Gene Expression (Pro-inflammatory mediators) Nucleus->Gene_Expression activates Compound p-Hydroxyphenethyl vanillate analogs Compound->IKK inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Compound p-Hydroxyphenethyl vanillate analogs Compound->MAPKKK inhibits Compound->MAPKK inhibits Compound->MAPK inhibits

Caption: Potential modulation of the MAPK signaling cascade by this compound analogs.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of This compound and Analogs Purification Purification and Characterization Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) Purification->Anti_inflammatory Anticancer Anticancer Assays (MTT on cell lines) Purification->Anticancer Data_Analysis Data Analysis (IC50 determination) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: General experimental workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area of research for the development of new therapeutic agents. Based on the analysis of structurally related compounds, it can be inferred that modifications to the ester linkage and substitutions on the aromatic rings are likely to have a significant impact on their antioxidant, anti-inflammatory, and anticancer activities. Specifically, increasing lipophilicity appears to be a key factor in enhancing certain biological effects. Further research involving the systematic synthesis and biological evaluation of a focused library of this compound analogs is warranted to elucidate more precise SARs and to identify lead compounds for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

In Vivo Validation of p-Hydroxyphenethyl Vanillate's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory properties of p-Hydroxyphenethyl vanillate. Due to the limited availability of direct experimental data for this compound, this document focuses on the well-documented anti-inflammatory effects of its constituent precursors: vanillin (B372448) (from vanillic acid) and tyrosol (p-hydroxyphenethyl alcohol). The data presented is primarily from the widely accepted carrageenan-induced paw edema model in rodents, a standard for assessing acute inflammation. This comparison serves as a valuable reference for researchers investigating the therapeutic potential of this compound, postulating that its efficacy would derive from the combined or synergistic effects of its parent molecules.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the quantitative data on the inhibition of paw edema by vanillin, hydroxytyrosol (B1673988) (a closely related and extensively studied analogue of tyrosol), and standard anti-inflammatory drugs. This allows for a direct comparison of their relative potencies.

CompoundAnimal ModelDoseRoute of AdministrationMax. Inhibition of Edema (%)Time Point (hours)Reference
Vanillin Rat100 mg/kgOralSignificant Decrease2, 3, 4[1][2]
Rat200 mg/kgOralSignificant Decrease1, 2, 3, 4[1][2]
Hydroxytyrosol RatNot SpecifiedOralSignificant SuppressionNot Specified[3]
Indomethacin Rat10 mg/kgOral~57.66%4[4]
Rat20 mg/kgs.c.Not SpecifiedNot Specified[5]
Dexamethasone RatNot SpecifiedNot SpecifiedSignificant ReductionNot Specified[6]

Key Experimental Protocol: Carrageenan-Induced Paw Edema

This model is a cornerstone for evaluating the efficacy of acute anti-inflammatory agents.[7] The protocol outlined below is a standard representation of the methodology used in the cited studies.

Objective: To induce acute, localized inflammation in the paw of a rodent and to quantify the inhibitory effect of a test compound on the resulting edema.

Materials:

  • Wistar rats (150-200g)[5]

  • Carrageenan (1% w/v solution in saline)[5][7]

  • Test compounds (e.g., this compound, vanillin, tyrosol)

  • Positive control (e.g., Indomethacin, 10-20 mg/kg)[4][5]

  • Vehicle (e.g., saline, distilled water)

  • Plethysmometer or digital calipers[1][8]

Procedure:

  • Animal Acclimatization: Animals are housed under standard laboratory conditions for a week prior to the experiment.

  • Grouping: Animals are randomly assigned to several groups (n=6 per group):

    • Vehicle Control

    • Test Compound (various doses)

    • Positive Control

  • Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.[9]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[5][7]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.[1][8]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Post-experimental Phase acclimatization Animal Acclimatization grouping Random Grouping (Vehicle, Test, Positive Control) acclimatization->grouping dosing Compound Administration (Oral/IP) grouping->dosing baseline Baseline Paw Volume Measurement dosing->baseline carrageenan Carrageenan Injection (Sub-plantar) baseline->carrageenan measurements Paw Volume Measurement (Hourly for 4h) carrageenan->measurements analysis Data Analysis (% Inhibition Calculation) measurements->analysis euthanasia Euthanasia & Tissue Collection (Optional: for biomarker analysis) analysis->euthanasia

Experimental workflow for the carrageenan-induced paw edema model.

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of vanillin and tyrosol are believed to be mediated through the modulation of key inflammatory signaling pathways. These compounds have been shown to suppress the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.[10][11]

Vanillin has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[10][11] By preventing the phosphorylation and subsequent degradation of IκB-α, vanillin keeps NF-κB sequestered in the cytoplasm, thereby downregulating the inflammatory response.[11] Furthermore, vanillin can reduce the expression of COX-2 and iNOS, leading to decreased production of prostaglandins (B1171923) and nitric oxide, respectively.[11]

Similarly, hydroxytyrosol has been shown to exert anti-inflammatory effects by downregulating the expression of COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β.[3][12]

G cluster_stimulus cluster_pathway cluster_response cluster_inhibition Carrageenan Carrageenan NFkB NF-κB Activation Carrageenan->NFkB COX2 COX-2 Expression Carrageenan->COX2 iNOS iNOS Expression Carrageenan->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Edema Edema, Hyperalgesia Cytokines->Edema Prostaglandins->Edema NO->Edema Vanillin_Tyrosol Vanillin / Tyrosol Vanillin_Tyrosol->NFkB Inhibits Vanillin_Tyrosol->COX2 Inhibits Vanillin_Tyrosol->iNOS Inhibits G cluster_compounds cluster_properties pHPEV p-Hydroxyphenethyl vanillate (Hypothesized) Efficacy Anti-inflammatory Efficacy pHPEV->Efficacy Potentially High Mechanism Mechanism of Action (NF-κB, COX-2 inhibition) pHPEV->Mechanism Likely Similar to Precursors Data In Vivo Data Availability pHPEV->Data Limited Vanillin Vanillin Vanillin->Efficacy Moderate-High Vanillin->Mechanism Vanillin->Data Available Tyrosol Tyrosol/Hydroxytyrosol Tyrosol->Efficacy Moderate-High Tyrosol->Mechanism Tyrosol->Data Available Indomethacin Indomethacin (Positive Control) Indomethacin->Efficacy High Indomethacin->Mechanism COX Inhibition Indomethacin->Data Extensive

References

A Head-to-Head Comparison: p-Hydroxyphenethyl vanillate and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyphenolic compounds, both p-Hydroxyphenethyl vanillate (B8668496) and the extensively studied Resveratrol have garnered attention for their potential health benefits. This guide provides a detailed, evidence-based comparison of their performance across several key biological activities, drawing upon available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of these two molecules.

I. Chemical Structures

At the heart of their distinct biological activities are the unique chemical structures of p-Hydroxyphenethyl vanillate and Resveratrol.

This compound is an ester formed from p-Hydroxyphenethyl alcohol and vanillic acid.

Resveratrol is a stilbenoid, a type of natural phenol, and exists in both trans- and cis- isomeric forms, with the trans- isomer being more stable and biologically active.

II. Comparative Biological Performance: A Data-Driven Analysis

To facilitate a clear comparison, the following tables summarize the available quantitative data for key biological activities. It is important to note that while a wealth of experimental data exists for Resveratrol, there is a significant lack of comparable quantitative data for this compound in the public domain.

Antioxidant Activity

The ability to neutralize free radicals is a hallmark of many phenolic compounds. This is often quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with lower IC50 values indicating higher antioxidant potency.

CompoundDPPH Scavenging IC50ABTS Scavenging IC50
This compound Data not availableData not available
Resveratrol 15.54 µg/mL2.86 µg/mL[1]

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The ability of a compound to inhibit inflammatory mediators, such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (a common in vitro model of inflammation), is a key indicator of its anti-inflammatory potential.

CompoundNO Production Inhibition IC50 (LPS-stimulated RAW 264.7 cells)
This compound Data not available
Resveratrol 3.38 µM[2]
Anticancer Activity

The potential of natural compounds to inhibit the growth of cancer cells is a major area of research. The IC50 value represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

CompoundMCF-7 (Breast Cancer) IC50HCT116 (Colon Cancer) IC50
This compound Data not availableData not available
Resveratrol 51.18 µM[3]170 µM[4]

III. Mechanistic Insights: Signaling Pathways

The biological effects of both compounds are mediated through their interaction with various cellular signaling pathways. While the pathways for Resveratrol are well-documented, specific details for this compound are less clear.

Resveratrol: A Multi-Targeting Agent

Resveratrol is known to modulate several key signaling pathways involved in cellular health and disease:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Resveratrol can inhibit the NF-κB pathway, which is a central regulator of inflammation. By doing so, it can reduce the production of pro-inflammatory cytokines.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): Resveratrol can activate the Nrf2 pathway, a master regulator of the antioxidant response. This leads to the increased expression of various antioxidant enzymes that protect cells from oxidative damage.

  • SIRT1 (Sirtuin 1): Resveratrol is a well-known activator of SIRT1, a protein deacetylase involved in regulating metabolism, cell survival, and aging. Activation of SIRT1 is linked to many of the beneficial effects of Resveratrol.

cluster_resveratrol Resveratrol Signaling cluster_pathways cluster_outcomes Resveratrol Resveratrol NFkB NF-κB Pathway Resveratrol->NFkB Inhibits Nrf2 Nrf2 Pathway Resveratrol->Nrf2 Activates SIRT1 SIRT1 Pathway Resveratrol->SIRT1 Activates Inflammation ↓ Inflammation NFkB->Inflammation Antioxidant ↑ Antioxidant Defense Nrf2->Antioxidant Metabolism ↑ Metabolic Regulation SIRT1->Metabolism

Caption: Simplified overview of major signaling pathways modulated by Resveratrol.
This compound: An Area for Further Research

Due to the limited availability of specific studies, a detailed signaling pathway diagram for this compound cannot be constructed at this time. It is plausible that, as a phenolic compound, it may also exert antioxidant and anti-inflammatory effects through modulation of the NF-κB and Nrf2 pathways. However, direct experimental evidence is needed to confirm this.

IV. Experimental Protocols

The following are summaries of the standard experimental protocols used to generate the data presented in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, exhibiting a deep violet color.

  • The test compound (this compound or Resveratrol) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

  • The IC50 value is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The solution develops a blue-green color.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • The test compound is added to the diluted ABTS•+ solution.

  • After a set incubation time, the decrease in absorbance is measured.

  • The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • RAW 264.7 murine macrophage cells are cultured in appropriate media.

  • The cells are seeded in multi-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • After an incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

V. Neuroprotective and Cardiovascular Effects: A Qualitative Overview

While quantitative comparative data is scarce, the potential neuroprotective and cardiovascular effects of these compounds are of significant interest.

Resveratrol has been extensively studied in these areas. It is suggested to offer neuroprotection through its antioxidant and anti-inflammatory properties, as well as by promoting the clearance of amyloid-beta plaques, a hallmark of Alzheimer's disease. In the context of cardiovascular health, Resveratrol is believed to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.

For This compound , specific studies on its neuroprotective and cardiovascular effects are limited. However, its structural components, p-hydroxyphenethyl alcohol and vanillic acid, have shown some promise in these areas. Vanillic acid, for instance, has demonstrated cardioprotective effects in preclinical models. Further research is required to determine if this compound itself possesses similar or enhanced activities.

VI. Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and Resveratrol. It is evident that Resveratrol is a much more extensively researched compound, with a wealth of quantitative data and mechanistic insights available. In contrast, the body of literature on this compound is significantly smaller, precluding a direct and comprehensive head-to-head comparison at this time.

To bridge this knowledge gap, future research should focus on:

  • Direct Comparative Studies: Designing experiments that directly compare the efficacy of this compound and Resveratrol under identical conditions.

  • Quantitative Analysis: Determining the IC50 values of this compound in a range of standardized antioxidant, anti-inflammatory, and anticancer assays.

  • Mechanistic Elucidation: Investigating the specific signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Evaluating the neuroprotective and cardiovascular effects of this compound in relevant animal models.

Such studies will be crucial for a more complete understanding of the therapeutic potential of this compound and for determining its relative advantages and disadvantages compared to well-established compounds like Resveratrol.

References

Assessing the Synergistic Potential of p-Hydroxyphenethyl vanillate: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions of bioactive compounds is paramount for designing effective combination therapies. While direct experimental data on the synergistic effects of p-Hydroxyphenethyl vanillate (B8668496) is not yet available in the public domain, valuable insights can be gleaned from studies on its constituent molecule, vanillic acid, and the structurally similar compound, vanillin (B372448). This guide provides a comparative analysis of the synergistic effects of these related compounds with other agents, supported by experimental data and detailed methodologies, to inform future research into the potential of p-Hydroxyphenethyl vanillate.

This compound is an ester formed from vanillic acid and p-hydroxyphenethyl alcohol. The investigation of such phenolic esters is crucial as the combination of different phenolic units can lead to novel compounds with unique chemical properties and biological activities that may differ from their individual constituents. This analysis will focus on the demonstrated synergistic activities of vanillin and vanillic acid in anticancer and anti-inflammatory contexts.

I. Synergistic Anticancer Effects

Vanillin has been shown to potentiate the anticancer effects of the chemotherapeutic drug doxorubicin (B1662922). Studies have demonstrated this synergy in both in-vivo and in-vitro models of breast cancer.

Table 1: Synergistic Effects of Vanillin with Doxorubicin in Breast Cancer Models

Model System Treatment Concentration Key Outcomes Reference
Ehrlich Ascites Carcinoma (in-vivo)Vanillin100 mg/kgExerted anticancer effects comparable to Doxorubicin[1]
Doxorubicin (DOX)2 mg/kgStandard anticancer effect[1]
Vanillin + DOX100 mg/kg + 2 mg/kgSynergistically potentiated DOX anticancer effects[1]
MCF-7 Human Breast Cancer Cells (in-vitro)Vanillin1 and 2 mMIn-vitro growth inhibitory effect and cytotoxicity[1]
Doxorubicin (DOX)100 µMStandard cytotoxic effect[1]
Vanillin + DOX1 mM/2 mM + 100 µMSynergistically potentiated DOX anticancer effects[1]

The anticancer potency of vanillin, particularly in combination with doxorubicin, is mediated through the induction of apoptosis.[1] This is evidenced by an increased caspase-9 activity and a higher Bax:Bcl-2 ratio, alongside an anti-metastasis effect.[1] Furthermore, vanillin has been observed to offer protection against doxorubicin-induced nephrotoxicity.[1]

Another area of interest is the potential synergy with platinum-based chemotherapy agents like cisplatin (B142131). While direct synergistic studies with vanillin are limited in the provided results, vanillin has been shown to mitigate the nephrotoxicity induced by cisplatin and methotrexate (B535133).[2] This protective effect is attributed to its ability to inhibit oxidative/nitrosative stress, inflammation, and apoptosis in the kidneys.[2]

II. Synergistic Anti-Inflammatory and Antioxidant Effects

Vanillin and vanillic acid possess notable anti-inflammatory and antioxidant properties that can act synergistically with other compounds.

Vanillin has been demonstrated to exert anti-inflammatory effects by suppressing the expression of various pro-inflammatory cytokines and mediators. In a study using lipopolysaccharide (LPS)-activated THP-1 cells, vanillin markedly suppressed the expression of TNF-α, IL-1β, IL-6, IL-8, nitric oxide (NO), iNOS, PGE2, and COX-2.[3][4] It also blocked the activation of the NF-κB/IκBα/AP-1 signaling pathway and activated the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[3][4]

Similarly, vanillic acid has shown significant antioxidant and anti-inflammatory potential. In human neutrophils, it downregulated the fMLP-induced oxidative burst and the generation of reactive oxygen species (ROS).[5][6] It also suppressed the release of pro-inflammatory cytokines like TNF-α and IL-8.[5][6] Furthermore, vanillic acid exhibited protective effects against oxidative and nitrative damage to plasma proteins.[5][6]

The combination of different phenolic compounds can lead to synergistic antioxidant effects. For instance, a study investigating the synergistic antioxidant effects of various phenolic compounds found that the combination of gallic acid and caffeic acid demonstrated considerable synergistic effects.[7] This suggests that combining phenolic compounds, such as in the structure of this compound, could lead to enhanced antioxidant activity.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the single compounds (e.g., vanillin, doxorubicin) and their combinations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Caspase Activity and Bax/Bcl-2 Ratio)

  • Cell Lysis: After treatment, lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Western Blotting for Bax and Bcl-2:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bax and Bcl-2.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) is calculated.

  • Caspase-9 Activity Assay:

    • Use a commercially available colorimetric or fluorometric assay kit.

    • Incubate cell lysates with a caspase-9 specific substrate.

    • Measure the resulting color or fluorescence, which is proportional to the caspase-9 activity.

Measurement of Inflammatory Markers (ELISA)

  • Sample Collection: Collect cell culture supernatants or tissue homogenates after treatment.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Add samples and standards to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Measure the absorbance and calculate the cytokine concentration based on the standard curve.

IV. Signaling Pathways and Visualizations

The synergistic effects of vanillin and related compounds are often mediated through complex signaling pathways.

Anticancer Synergy Pathway

The synergistic anticancer effect of vanillin and doxorubicin in breast cancer cells involves the intrinsic apoptosis pathway.

anticancer_synergy cluster_cellular_response Cellular Response Vanillin Vanillin Bax_Bcl2 Bax/Bcl-2 Ratio ↑ Vanillin->Bax_Bcl2 Doxorubicin Doxorubicin Doxorubicin->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Synergistic induction of apoptosis by Vanillin and Doxorubicin.

Anti-Inflammatory Signaling Pathway

Vanillin exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS NFkB NF-κB Activation LPS->NFkB Activates Vanillin Vanillin Vanillin->NFkB Inhibits Nrf2 Nrf2 Activation Vanillin->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Modulation of inflammatory pathways by Vanillin.

Experimental Workflow for Synergy Assessment

A typical workflow for assessing the synergistic effects of two compounds is outlined below.

experimental_workflow start Cell Culture treatment Treatment with Compound A, Compound B, and Combination (A+B) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability mechanism Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) treatment->mechanism analysis Data Analysis (e.g., Combination Index) viability->analysis mechanism->analysis conclusion Determine Synergy, Additivity, or Antagonism analysis->conclusion

Caption: General workflow for evaluating synergistic interactions.

References

A Comparative Guide to Cross-Validation of Analytical Methods for p-Hydroxyphenethyl Vanillate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of p-Hydroxyphenethyl vanillate (B8668496), a compound of interest in various pharmaceutical and nutraceutical studies. The focus is on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established principles of analytical method validation as outlined by regulatory bodies such as the FDA and ICH, and supported by data from studies on structurally similar phenolic compounds.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and research. It ensures that a newly developed or modified analytical method provides results that are equivalent to an existing validated method. This process is essential when transferring a method between laboratories, instruments, or when updating an existing method. The goal is to demonstrate that any differences in the results are within acceptable predefined limits, thus ensuring the continued reliability of the data generated.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of p-Hydroxyphenethyl vanillate depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application of the data (e.g., pharmacokinetic studies, quality control). Below is a comparative summary of HPLC-UV and LC-MS/MS methods based on typical validation parameters.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of phenolic compounds similar to this compound. These values are indicative and may vary depending on the specific instrumentation, reagents, and experimental conditions.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Range 1 - 250 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.05 ng/mL
Specificity/Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant; often requires internal standards for correction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

  • Sample Preparation: For biological samples, a protein precipitation step with acetonitrile followed by centrifugation and filtration is typically employed.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations across the expected range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking known amounts of the analyte into blank matrix at three concentration levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

LC-MS/MS Method Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standards: Prepare calibration curve standards by spiking blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts from biological matrices.

5. Validation Parameters to be Assessed:

  • Selectivity: Analyze at least six different blank matrix lots to assess for interferences.

  • Linearity: Analyze a calibration curve with at least six non-zero concentrations.

  • Accuracy and Precision: Evaluate at a minimum of four quality control (QC) levels: lower limit of quantitation (LLOQ), low, mid, and high.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the matrix components.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_protocol Define Cross-Validation Protocol set_acceptance Set Acceptance Criteria define_protocol->set_acceptance analyze_samples Analyze the Same Set of Samples by Both Methods set_acceptance->analyze_samples method_A Method A (e.g., HPLC-UV) analyze_samples->method_A method_B Method B (e.g., LC-MS/MS) analyze_samples->method_B compare_results Compare Results Statistically method_A->compare_results method_B->compare_results evaluate_bias Evaluate Bias and Agreement compare_results->evaluate_bias final_report Generate Final Report evaluate_bias->final_report

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway for Method Selection Logic

MethodSelection start Start: Need to Quantify This compound sensitivity_req Required Sensitivity? start->sensitivity_req matrix_complexity Complex Matrix (e.g., plasma, tissue)? sensitivity_req->matrix_complexity Low to Moderate lc_msms Consider LC-MS/MS sensitivity_req->lc_msms High hplc_uv Consider HPLC-UV matrix_complexity->hplc_uv No matrix_complexity->lc_msms Yes end Final Method Selection hplc_uv->end high_throughput High Throughput Needed? lc_msms->high_throughput uplc Consider UPLC-MS/MS high_throughput->uplc Yes high_throughput->end No uplc->end

Caption: Decision pathway for selecting an appropriate analytical method.

Conclusion

The cross-validation of analytical methods for this compound quantification is a crucial step to ensure data integrity and reliability. HPLC-UV offers a robust and cost-effective solution for routine analysis where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies in complex matrices, such as plasma or tissue homogenates. The selection of the most appropriate method should be based on the specific requirements of the study, and a thorough cross-validation should be performed whenever methods are changed or transferred.

Safety Operating Guide

Proper Disposal Procedures for p-Hydroxyphenethyl Vanillate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of p-Hydroxyphenethyl vanillate (B8668496), tailored for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with standard laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be familiar with the safety profile of p-Hydroxyphenethyl vanillate. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] Standard personal protective equipment (PPE) should be worn at all times.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact with dust or splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]To avoid skin contact.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.[1]To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]To prevent inhalation of airborne particles.
Emergency Equipment An ANSI-approved eyewash station and safety drench shower must be immediately available within a 10-second travel time.[3]For immediate decontamination in case of accidental exposure.

II. Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration.[1][4] Do not discharge this chemical into sewer systems or the environment.[1][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, as well as any materials contaminated with it (e.g., pipette tips, tubes, gloves), in a designated, sealable, and puncture-proof container.[5] This container should be kept separate from other hazardous chemical waste streams to avoid incompatible mixtures.

  • Liquid Waste: If this compound is in a solution, it must be collected as chemical hazardous waste.[3] Do not pour it down the sink.[4][5] Rinsing water from cleaning contaminated equipment should also be collected as it may contain the compound.[4]

2. Container Labeling:

  • Affix a hazardous waste label to the container.

  • Clearly identify the contents as "this compound waste" and list any solvents or other chemicals present in the waste container.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][6]

  • Ensure the storage location is away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.[2][3][7]

  • The container must remain closed when not in active use.[5]

4. Arranging for Disposal:

  • Once the waste container is approximately 90% full, arrange for a hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup.

III. Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Small Spills (less than 50 ml of solution or a few grams of solid):

  • Ensure adequate ventilation and wear appropriate PPE.[6]

  • Absorb liquid spills with an inert material like sand, vermiculite, or diatomaceous earth.[4][6][7]

  • For solid spills, carefully sweep up the material, avoiding dust formation.[2]

  • Place the absorbed or collected material into a sealable container for disposal as hazardous waste.[4][6][7]

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal.[6]

2. Large Spills (more than 50 ml of solution or a significant amount of solid):

  • Evacuate all personnel from the immediate area.[7]

  • If the substance is flammable or a dust explosion is possible, eliminate all sources of ignition.[1][7]

  • Close the laboratory doors and prevent entry.

  • Contact your institution's EHS or emergency response team immediately for assistance.[6]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G This compound Disposal Workflow cluster_start cluster_labeling Step 3: Label Container cluster_storage Step 4: Temporary Storage cluster_disposal Step 5: Final Disposal start Disposal of this compound Waste solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, rinsing water) start->liquid_waste Is it liquid? collect_solid Place in a sealable, puncture-proof container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed waste container. liquid_waste->collect_liquid label_waste Affix Hazardous Waste Label. Clearly identify contents. collect_solid->label_waste collect_liquid->label_waste store_waste Store in a cool, dry, well-ventilated area. Away from incompatible materials. label_waste->store_waste disposal Arrange for pickup by licensed hazardous waste contractor. store_waste->disposal

References

Personal protective equipment for handling p-Hydroxyphenethyl vanillate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for p-Hydroxyphenethyl vanillate (B8668496)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling p-Hydroxyphenethyl vanillate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize potential risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to prevent exposure.

1.1. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • If there is a splash hazard, a full-face shield should be used in addition to safety goggles.

1.2. Skin Protection:

  • Wear fire/flame resistant and impervious clothing.[1]

  • Handle the substance with chemical-impermeable gloves that have been inspected prior to use.[1] The specific glove material should be chosen based on a risk assessment and compatibility with the substance.

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

1.3. Respiratory Protection:

  • In cases where exposure limits may be exceeded, or if irritation or other symptoms are experienced, a full-face respirator is recommended.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

2.1. Inhalation:

  • Move the affected person to fresh air immediately.[1]

  • If breathing is difficult, administer oxygen.[1]

  • If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]

  • Seek immediate medical attention.[1]

2.2. Skin Contact:

  • Immediately remove all contaminated clothing.[1]

  • Wash the affected skin area with soap and plenty of water.[1]

  • Consult a doctor if irritation or other symptoms develop.[1]

2.3. Eye Contact:

  • Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1]

  • Seek immediate medical attention.[1]

2.4. Ingestion:

  • Rinse the mouth with water.[1]

  • Do not induce vomiting.[1]

  • Never give anything by mouth to an unconscious person.[1]

  • Seek immediate medical attention.

Spill and Disposal Plan

Proper procedures for managing spills and disposing of this compound are essential to prevent environmental contamination and ensure laboratory safety.

3.1. Spill Containment and Cleanup:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Remove all sources of ignition.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Avoid dust formation and do not let the chemical enter drains.[1]

  • Collect the spilled material using non-sparking tools and arrange for disposal.[1]

3.2. Disposal:

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

  • Discharge into the environment must be avoided.[1]

Summary of Safety and Handling Data

The following table summarizes key quantitative and qualitative data for this compound.

Parameter Value Source
CAS Number 1539303-03-1[1][2]
Molecular Formula C16H16O5[2]
Molecular Weight 288.29[2]
Physical Description Oil[2]
Purity >98%[2]
Storage Store in a sealed container in a cool, dry, and well-ventilated place.[1][2]
Incompatible Materials Foodstuff containers, incompatible materials (specifics not provided).[1]
Fire Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Operational Workflows and Logical Diagrams

Diagram 1: Handling and Disposal Workflow

G Figure 1: Standard Operating Procedure for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D J Emergency? D->J E Decontaminate Work Area F Segregate Waste E->F G Dispose of Waste per Regulations F->G H Spill H->G I Exposure I->G J->E No J->H Yes (Spill) J->I Yes (Exposure)

Caption: Workflow for safe handling and disposal of this compound.

Diagram 2: Personal Protective Equipment Selection

G Figure 2: Logic for Selecting Appropriate PPE cluster_assessment Hazard Assessment cluster_ppe Required PPE A Risk of Splash? B Risk of Inhalation? A->B No E Face Shield A->E Yes C Risk of Skin Contact? B->C No F Full-Face Respirator B->F Yes G Chemical-Impermeable Gloves C->G Yes H Impervious Clothing C->H Yes D Safety Goggles with Side Shields D->A G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Hydroxyphenethyl vanillate
Reactant of Route 2
Reactant of Route 2
p-Hydroxyphenethyl vanillate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.